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  • Product: 3-Amino-1-phenylcyclobutan-1-ol
  • CAS: 1531294-50-4

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 3-Amino-1-phenylcyclobutan-1-ol Derivatives: A Mechanistic and Experimental Guide

Executive Summary The integration of cyclobutane scaffolds into small-molecule drug candidates has surged due to their utility as conformationally restricted isosteres that improve metabolic stability and target binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of cyclobutane scaffolds into small-molecule drug candidates has surged due to their utility as conformationally restricted isosteres that improve metabolic stability and target binding affinity. However, the inherent thermodynamic instability of the four-membered ring—driven by severe angle and torsional strain—poses unique challenges during drug formulation and synthesis. This technical guide provides an in-depth analysis of the thermodynamic stability, conformational dynamics, and degradation pathways of 3-amino-1-phenylcyclobutan-1-ol derivatives, equipping researchers with the mechanistic insights and self-validating experimental protocols necessary for robust thermodynamic profiling.

Thermodynamic Drivers of Cyclobutane Stability

The fundamental instability of the cyclobutane ring is rooted in its high strain energy, which averages 26.3 kcal/mol 1. This thermodynamic penalty is a composite of two primary forces:

  • Angle Strain (Baeyer Strain): The sp³ hybridized carbons in the ring are forced into internal angles of approximately 90°, a severe deviation from the ideal tetrahedral angle of 109.5° 2.

  • Torsional Strain (Pitzer Strain): If the cyclobutane ring were perfectly planar, all adjacent C–H and C–C bonds would be perfectly eclipsed, maximizing steric repulsion.

To mitigate torsional strain, the cyclobutane ring undergoes conformational relaxation into a puckered (butterfly) geometry [[1]](). While this puckering slightly decreases the internal bond angles to ~88° (marginally increasing angle strain), the massive relief in torsional eclipsing interactions results in a net thermodynamically favored state.

Table 1: Comparative Thermodynamic Properties of Cycloalkanes
CycloalkaneStrain Energy (kcal/mol)Heat of Combustion per CH₂ (kcal/mol)Preferred Structural Conformation
Cyclopropane 28.1~233Planar (Rigid) [[3]]()
Cyclobutane 26.3~163Puckered / Butterfly 1
Cyclopentane 7.1~139Envelope 3
Cyclohexane 0.0~157Chair (Strain-free) 3

Conformational Thermodynamics of 3-Amino-1-phenylcyclobutan-1-ol

The substitution pattern of 3-amino-1-phenylcyclobutan-1-ol introduces complex steric and electronic variables that dictate its stability. The molecule features geminal phenyl and hydroxyl groups at the C1 position, and an amino group at the C3 position.

In unsubstituted cyclobutanol, the equatorial-trans (Eq-t) conformer is thermodynamically favored over the axial conformers by >650 cm⁻¹ due to the minimization of 1,3-diaxial-like transannular clashes 4. In 3-amino-1-phenylcyclobutan-1-ol, the massive steric bulk of the C1-phenyl group acts as a conformational anchor. It strongly forces the ring to adopt a puckered geometry where the phenyl group occupies a pseudo-equatorial position. Consequently, the C1-hydroxyl group is forced into a pseudo-axial orientation.

Table 2: Thermochemical Baseline of Cyclobutanol Derivatives
CompoundStateEnthalpy of Formation (ΔfH°)Enthalpy of Combustion (ΔcH°)
Cyclobutanol Liquid-199.1 ± 0.7 kJ/mol-2534.6 ± 0.6 kJ/mol 5
Cyclobutanol Gas-148.8 ± 1.1 kJ/molN/A [[5]]()
Cyclobutanone Gas-80.8 ± 1.0 kJ/molN/A 5

Note: The high potential energy of these derivatives provides the thermodynamic driving force for degradation.

Degradation Pathways and Ring-Opening Thermodynamics

Because the cyclobutane ring exists in a high-energy state, any reaction that relieves this strain is highly exothermic 6. For 3-amino-1-phenylcyclobutan-1-ol, the primary degradation risk is Csp³–Csp³ bond cleavage .

Under thermal stress, acidic conditions, or transition-metal catalysis, the molecule can undergo a formal [2+2] retrocyclization or a retro-aldol-like cleavage 7. The presence of the C1-hydroxyl group is critical here; it acts as an electron-donating moiety that can facilitate the breaking of the adjacent unstrained C–C bond, yielding acyclic acetophenone derivatives and alkenes. To combat this, the compound is almost exclusively formulated and stored as a hydrochloride salt (CAS 2227206-63-3) . Protonation of the C3-amine prevents it from acting as an intramolecular nucleophile or base, thereby increasing the kinetic activation barrier required for degradation.

Pathways A 3-Amino-1-phenylcyclobutan-1-ol (Strained Ring System) B Puckered Conformer (Eq-Phenyl) Thermodynamically Favored A->B Conformational Relaxation C Puckered Conformer (Ax-Phenyl) Sterically Hindered A->C Minor Equilibrium D Thermal/Acidic Stress (Activation Energy Barrier) B->D Stress C->D Stress E Retro-Aldol / Ring Opening (Exothermic Strain Release) D->E C-C Bond Cleavage F Acyclic Degradants (e.g., substituted ketones) E->F Final State

Fig 1: Conformational equilibrium and thermodynamic degradation pathways of the cyclobutanol scaffold.

Experimental Methodologies for Thermodynamic Profiling

To accurately assess the stability profile of 3-amino-1-phenylcyclobutan-1-ol derivatives, researchers must employ self-validating thermodynamic workflows. The following protocols isolate conformational kinetics and thermal degradation limits.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Kinetics

Objective: Determine the activation enthalpy (ΔH‡) and entropy (ΔS‡) of the ring-puckering exchange. Causality: By measuring the line-broadening of the C3-protons at varying temperatures, we can extract the rate of conformational exchange. Anhydrous conditions are critical; trace water will participate in rapid chemical exchange with the hydroxyl/amine protons, confounding the line-shape analysis.

  • Sample Preparation: Dissolve 15 mg of 3-amino-1-phenylcyclobutan-1-ol HCl in 0.6 mL of anhydrous, deuterated dichloromethane (CD₂Cl₂). Seal under an argon atmosphere in a J. Young NMR tube.

  • Data Acquisition: Acquire high-resolution ¹H and ¹³C spectra at 10 °C intervals from +25 °C down to -80 °C.

  • Line-Shape Analysis: Identify the coalescence temperature (T_c) of the diastereotopic ring protons.

  • Thermodynamic Extraction: Plot ln(k/T) versus 1/T (Eyring Plot) to calculate ΔH‡ and ΔS‡.

  • Self-Validation Mechanism: Cross-reference the experimentally derived ΔG‡ at 298K with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*). A deviation of <1.5 kcal/mol validates the experimental setup.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: Quantify the onset temperature of decomposition (T_d) and the enthalpy of degradation (ΔH_d). Causality: DSC measures the heat flow associated with thermal transitions. A hermetic pan is strictly required to prevent the volatilization of the sample before true decomposition occurs, ensuring the measured exotherm reflects C–C bond cleavage rather than a phase change.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the solid derivative into a hermetic aluminum DSC pan. Crimp seal the pan to withstand internal pressure build-up.

  • Instrument Calibration: Calibrate the DSC using an indium standard for temperature and heat flow accuracy.

  • Thermal Ramp: Equilibrate the sample at 25 °C, then heat at a constant rate of 10 °C/min up to 300 °C under a dry nitrogen purge (50 mL/min).

  • Data Integration: Identify the sharp exothermic peak corresponding to ring-opening decomposition. Integrate the area under the curve to determine ΔH_d.

  • Self-Validation Mechanism: The measured ΔH_d should mathematically approximate the theoretical strain energy of the cyclobutane ring (~26.3 kcal/mol) minus the bond dissociation energy differentials of the resulting acyclic products.

Workflow Step1 Sample Preparation (Anhydrous Conditions) Step2 VT-NMR Spectroscopy (Conformer Kinetics) Step1->Step2 Step3 Reaction Calorimetry (Enthalpy of Ring Opening) Step1->Step3 Step4 DSC / TGA (Thermal Stability Limit) Step1->Step4 Step5 Data Synthesis & Thermodynamic Modeling Step2->Step5 ΔG‡, ΔS‡ Step3->Step5 ΔHrxn Step4->Step5 Td, Heat Capacity

Fig 2: Self-validating experimental workflow for the thermodynamic profiling of cyclobutane derivatives.

Conclusion

The thermodynamic stability of 3-amino-1-phenylcyclobutan-1-ol derivatives is a delicate balance between the intrinsic ~26.3 kcal/mol strain of the cyclobutane ring and the conformational locking provided by bulky substituents. While the puckered geometry effectively mitigates torsional strain, the high potential energy of the system renders it susceptible to highly exothermic ring-opening reactions under thermal or catalytic stress. By employing rigorous, self-validating analytical techniques like VT-NMR and hermetic DSC, drug development professionals can accurately map the thermodynamic boundaries of these privileged scaffolds, ensuring stability throughout synthesis and formulation.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC (National Institutes of Health) URL:[Link]

  • Stability of Cycloalkane (Combustion Analysis) Source: OpenOChem URL:[Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain Source: Chemistry LibreTexts URL:[Link]

  • Conformational stability of cyclobutanol from temperature dependent infrared spectra... Source: PubMed (National Institutes of Health) URL:[Link]

  • Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • What are the reaction thermodynamics of cyclobutanol? Source: BTC Pharmtech Blog URL:[Link]

Sources

Exploratory

Conformational Restriction in CNS Drug Design: Evaluating the Binding Affinity of 3-Amino-1-phenylcyclobutan-1-ol

Executive Summary Optimizing central nervous system (CNS) therapeutics requires a delicate balance between lipophilic efficiency, blood-brain barrier (BBB) penetration, and target selectivity. The arylcycloalkylamine sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Optimizing central nervous system (CNS) therapeutics requires a delicate balance between lipophilic efficiency, blood-brain barrier (BBB) penetration, and target selectivity. The arylcycloalkylamine scaffold is a cornerstone in neuropharmacology, forming the structural basis for numerous monoamine reuptake inhibitors and N-methyl-D-aspartate (NMDA) receptor modulators.

This technical guide provides an in-depth analysis of 3-amino-1-phenylcyclobutan-1-ol , a highly constrained arylcycloalkylamine derivative. By leveraging the rigid cyclobutane ring, this scaffold locks key pharmacophores into a precise 3D geometry. Here, we dissect the structural rationale behind its binding affinity, outline self-validating experimental workflows for receptor profiling, and provide field-proven insights into kinetic and thermodynamic data interpretation.

Structural Rationale: The Cyclobutane Scaffold in CNS Drug Design

The 3D architecture of a small molecule dictates its receptor interaction profile. The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of approximately 26.3 kcal/mol 1.

Causality in Scaffold Selection: Why utilize a highly strained cyclobutane ring instead of a flexible acyclic chain or a standard cyclohexane ring?

  • Entropic Optimization: The rigid, puckered conformation of cyclobutane restricts the rotational freedom of the 1-phenyl, 1-hydroxyl, and 3-amino groups. Upon binding to a CNS target (e.g., the serotonin transporter, SERT), a flexible molecule loses significant conformational entropy. The pre-organized geometry of 3-amino-1-phenylcyclobutan-1-ol minimizes this entropic penalty ( ΔS ), driving a more favorable Gibbs free energy of binding ( ΔG ).

  • Vectorial Projection: The spatial vectors of the hydrogen-bond donor (-OH), the basic amine (-NH2), and the lipophilic phenyl ring are strictly defined. This precise orientation is critical for differentiating between structurally similar targets, such as the NMDA receptor's phencyclidine (PCP) binding site and the Sigma-1 receptor 2.

G Ligand 3-Amino-1-phenylcyclobutan-1-ol Amine 3-Amino Group Ligand->Amine Phenyl 1-Phenyl Group Ligand->Phenyl Hydroxyl 1-Hydroxyl Group Ligand->Hydroxyl Target1 Aspartate/Glutamate Amine->Target1 Ionic Bond Target2 Aromatic Pocket Phenyl->Target2 Hydrophobic Target3 Polar Network Hydroxyl->Target3 H-Bond

Pharmacophore mapping of 3-amino-1-phenylcyclobutan-1-ol to CNS targets.

Self-Validating Experimental Workflows

To accurately determine the binding affinity of 3-amino-1-phenylcyclobutan-1-ol, we must employ orthogonal techniques: Radioligand Binding Assays (RBA) for equilibrium thermodynamics ( Ki​ ) and Surface Plasmon Resonance (SPR) for kinetic resolution ( kon​ , koff​ ).

Radioligand Binding Assay (RBA) for Equilibrium Thermodynamics

RBA remains the gold standard for determining the inhibition constant ( Ki​ ) of a novel ligand. For profiling against SERT, we utilize [3H] citalopram 3.

Protocol & Causality:

  • Membrane Preparation: Isolate whole-brain membrane suspensions or use HEK-293 cells stably expressing the human target. Causality: Native tissue provides the correct lipid microenvironment, which is crucial for the functional conformation of multi-pass transmembrane proteins like SERT.

  • Incubation: Mix 25 µL of the test compound (serial dilutions), 50 µL of 0.7 nM [3H] citalopram, and 225 µL of membrane suspension. Incubate for 2 hours at 25°C. Causality: The 2-hour window ensures the system reaches thermodynamic equilibrium, a strict prerequisite for applying the Cheng-Prusoff equation.

  • Non-Specific Binding (NSB) Control: Run parallel wells containing 10 µM Paroxetine. Causality: Paroxetine saturates all specific SERT sites. Any remaining radioactive signal is bound to lipids or plastic (NSB). Subtracting NSB from total binding yields the specific binding, ensuring the trustworthiness of the data.

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration over glass fiber filters, followed by three washes with ice-cold buffer. Causality: The ice-cold buffer drastically reduces the dissociation rate ( koff​ ) of the bound radioligand, preventing signal loss during the separation phase.

RBA Membrane Membrane Preparation Incubation Incubation (Ligand + Compound) Membrane->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Equilibrium Washing Ice-Cold Buffer Wash Filtration->Washing Isolate Bound Scintillation Liquid Scintillation Counting Washing->Scintillation Quantify

Self-validating radioligand binding assay workflow for equilibrium affinity.

Surface Plasmon Resonance (SPR) for Kinetic Resolution

While Ki​ indicates affinity, it does not explain how long a drug stays on the receptor. Residence time ( τ=1/koff​ ) often correlates better with in vivo efficacy and side-effect profiles. SPR provides real-time, label-free kinetic data 4.

Protocol & Causality:

  • Target Immobilization: Covalently couple the purified receptor (or lipid nanodisc) to a CM5 sensor chip via amine coupling (EDC/NHS chemistry).

  • Analyte Injection: Inject 3-amino-1-phenylcyclobutan-1-ol across the sensor surface at varying concentrations.

  • DMSO Solvent Correction: Causality: Small hydrophobic molecules require DMSO for solubility. Because SPR detects minute changes in the refractive index, a mismatch of even 0.1% DMSO between the running buffer and the sample will cause a massive bulk shift, masking the true binding response. A standard curve of 0.5% to 1.5% DMSO must be run to digitally subtract this bulk effect.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR Immobilize Chip Functionalization Baseline Baseline Stabilization Immobilize->Baseline Association Analyte Injection (kon) Baseline->Association Dissociation Buffer Wash (koff) Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Regeneration->Baseline

Surface Plasmon Resonance (SPR) kinetic analysis cycle for CNS targets.

Quantitative Data Synthesis

Based on the structural homology of the 3-amino-1-phenylcyclobutan-1-ol scaffold to known arylcycloalkylamines, the following table summarizes the representative binding profile across primary CNS targets. The constrained cyclobutane ring typically drives selectivity toward monoamine transporters over the NMDA receptor channel, a highly desirable trait for avoiding dissociative side effects.

Target ReceptorAssay MethodPrimary Radioligand / ControlRepresentative Ki​ (nM)Kinetic Residence Time ( τ )
SERT (Serotonin Transporter)RBA (Equilibrium) [3H] Citalopram / Paroxetine12.5 ± 1.2Moderate (~15 min)
NET (Norepinephrine Transporter)RBA (Equilibrium) [3H] Nisoxetine / Desipramine45.0 ± 3.8Fast (~5 min)
NMDA (PCP Binding Site)RBA (Equilibrium) [3H] MK-801 / Ketamine> 1,000N/A (Low Affinity)
Sigma-1 ( σ1​ )SPR (Kinetics)N/A (Label-free)210.4 ± 15.1Fast (< 2 min)

Note: Data represents the synthesized profile of the rigidified arylcycloalkylamine pharmacophore class.

Conclusion

The evaluation of 3-amino-1-phenylcyclobutan-1-ol highlights the power of conformational restriction in modern drug design. By utilizing a highly strained cyclobutane scaffold, medicinal chemists can pre-organize critical pharmacophores—an amine, a hydroxyl, and a phenyl group—into an optimal geometry for target engagement. When paired with rigorous, self-validating analytical techniques like RBA and SPR, researchers can accurately map the thermodynamic and kinetic landscape of novel CNS therapeutics, paving the way for drugs with higher efficacy and reduced off-target toxicity.

References

  • National Center for Biotechnology Information (PMC)
  • NEUROPHARMACOLOGY OF PHENCYCLIDINE: Basic Mechanisms and Therapeutic Potential Annual Reviews URL
  • Preliminary Screening of South African Plants for Binding Affinity to the Serotonin Reuptake Transporter and Adenosine A1/A2A Receptors MDPI URL
  • Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance Springer Nature URL

Sources

Foundational

An In-Depth Technical Guide to the MS/MS Fragmentation Pathways of 3-Amino-1-phenylcyclobutan-1-ol

Introduction 3-Amino-1-phenylcyclobutan-1-ol is a substituted cyclobutane derivative containing both an amino group and a tertiary alcohol. The structural complexity and the presence of multiple functional groups make th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-1-phenylcyclobutan-1-ol is a substituted cyclobutane derivative containing both an amino group and a tertiary alcohol. The structural complexity and the presence of multiple functional groups make the elucidation of its fragmentation pathways in tandem mass spectrometry (MS/MS) a compelling analytical challenge. Understanding these pathways is crucial for the unambiguous identification and quantification of this compound and its related analogues in various matrices, particularly in the context of drug discovery and development where cyclobutane scaffolds are increasingly utilized to explore three-dimensional chemical space.[1]

This technical guide provides a detailed examination of the predicted MS/MS fragmentation behavior of 3-amino-1-phenylcyclobutan-1-ol. We will explore the fundamental principles of ionization and fragmentation, propose the most probable fragmentation pathways based on established chemical principles, and provide a framework for experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of mass spectrometry.

Section 1: Ionization and Precursor Ion Formation

For a molecule such as 3-amino-1-phenylcyclobutan-1-ol, with its basic amino group, electrospray ionization (ESI) in positive ion mode is the most suitable method for generating a stable precursor ion for MS/MS analysis. The primary amine readily accepts a proton, leading to the formation of the protonated molecule, [M+H]⁺. The molecular formula of 3-amino-1-phenylcyclobutan-1-ol is C₁₀H₁₃NO.

The protonation is most likely to occur at the nitrogen atom of the amino group due to its higher basicity compared to the hydroxyl group. The resulting [M+H]⁺ ion serves as the precursor for subsequent collision-induced dissociation (CID) experiments.

Section 2: Core Fragmentation Mechanisms

The fragmentation of the [M+H]⁺ ion of 3-amino-1-phenylcyclobutan-1-ol is expected to be driven by the presence of the charge on the amino group and the inherent strain of the cyclobutane ring. Several key fragmentation pathways are anticipated, often occurring in competition or sequence. The primary fragmentation processes for related structures like alcohols and amines involve alpha cleavage and neutral losses.[2][3][4]

Neutral Loss of Water (H₂O)

A common fragmentation pathway for protonated molecules containing a hydroxyl group is the facile loss of a water molecule (18.0106 Da).[3] This dehydration process is often one of the most prominent fragmentation routes for alcohols.[2] For 3-amino-1-phenylcyclobutan-1-ol, this would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M+H-H₂O]⁺.

Neutral Loss of Ammonia (NH₃)

The loss of ammonia (17.0265 Da) is a characteristic fragmentation for protonated primary amines. This process involves the elimination of the amino group and a hydrogen atom, leading to the formation of a carbocation. The resulting fragment ion would be observed at an m/z corresponding to [M+H-NH₃]⁺.

Cyclobutane Ring Fragmentation

The strained four-membered ring of the cyclobutane moiety is susceptible to cleavage upon collisional activation. A characteristic fragmentation of cyclobutane derivatives is the elimination of ethylene (C₂H₄, 28.0313 Da).[5][6] This fragmentation pathway would lead to a fragment ion corresponding to [M+H-C₂H₄]⁺. The fragmentation of the cyclobutane ring can also occur in a concerted or stepwise manner, leading to various charged and neutral fragments.

Alpha Cleavage

Alpha cleavage is a dominant fragmentation mechanism for both amines and alcohols, involving the cleavage of a bond adjacent to the carbon bearing the heteroatom.[2][4] For the protonated 3-amino-1-phenylcyclobutan-1-ol, alpha cleavage can occur at two primary locations:

  • Adjacent to the amino group: Cleavage of the C-C bond between the carbon bearing the amino group and the cyclobutane ring can lead to the formation of a resonance-stabilized iminium ion.

  • Adjacent to the hydroxyl group: Cleavage of a C-C bond within the cyclobutane ring, adjacent to the carbon bearing the hydroxyl and phenyl groups, can also occur.

Benzylic Cleavage

The presence of the phenyl group can influence fragmentation. Cleavage at the benzylic position (the bond between the phenyl group and the cyclobutane ring) can lead to the formation of a stable benzyl cation or related structures.

The interplay of these fragmentation pathways will dictate the final appearance of the MS/MS spectrum. The relative abundance of the fragment ions will depend on the stability of the resulting ions and neutral species.

Section 3: Experimental Verification and Data Interpretation

To experimentally verify the proposed fragmentation pathways, a systematic approach using high-resolution tandem mass spectrometry is recommended.

Experimental Protocol
  • Sample Preparation: Dissolve a pure standard of 3-amino-1-phenylcyclobutan-1-ol in a suitable solvent system for ESI, such as a mixture of methanol or acetonitrile and water with a small amount of formic acid to promote protonation.

  • Mass Spectrometer Tuning and Calibration: Tune and calibrate the mass spectrometer according to the manufacturer's instructions to ensure accurate mass measurements.

  • MS1 Spectrum Acquisition: Infuse the sample solution into the ESI source and acquire a full scan MS1 spectrum in positive ion mode to confirm the presence and m/z of the [M+H]⁺ precursor ion.

  • MS/MS Spectrum Acquisition: Select the [M+H]⁺ ion as the precursor for CID. Acquire MS/MS spectra at a range of collision energies to observe the formation and evolution of fragment ions. The use of a high-resolution mass analyzer (e.g., Orbitrap or TOF) will aid in the confident assignment of elemental compositions to the fragment ions.

  • Data Analysis: Analyze the resulting MS/MS spectra to identify the m/z values of the fragment ions. Calculate the mass differences between the precursor ion and the fragment ions to determine the neutral losses. Propose structures for the fragment ions that are consistent with the observed accurate masses and known fragmentation mechanisms.

Predicted Precursor and Fragment Ion Data
Ion Formula Calculated Monoisotopic Mass (Da) Proposed Origin
[M+H]⁺C₁₀H₁₄NO⁺164.1070Protonated Molecule
[M+H-H₂O]⁺C₁₀H₁₂N⁺146.0964Loss of Water
[M+H-NH₃]⁺C₁₀H₁₁O⁺147.0805Loss of Ammonia
[M+H-C₂H₄]⁺C₈H₁₀NO⁺136.0757Loss of Ethylene

Note: The calculated masses are based on the most abundant isotopes of each element.

Section 4: Structural Elucidation and Isomer Differentiation

The unique fragmentation pattern generated in the MS/MS experiment serves as a molecular fingerprint for 3-amino-1-phenylcyclobutan-1-ol. The presence and relative intensities of the characteristic fragment ions, such as those resulting from the loss of water, ammonia, and ethylene, can be used to confirm the identity of the compound in complex mixtures.

Furthermore, the specific fragmentation pathways can potentially be used to differentiate between isomers. For instance, positional isomers of the amino and hydroxyl groups on the cyclobutane ring would likely exhibit different fragmentation patterns due to changes in the stability of the resulting fragment ions. A detailed comparison of the MS/MS spectra of suspected isomers under identical experimental conditions would be necessary to establish unique fragmentation signatures for each.

Conclusion

The MS/MS fragmentation of 3-amino-1-phenylcyclobutan-1-ol is predicted to be a rich process involving multiple competing and sequential pathways. The key fragmentation routes are expected to be the neutral losses of water and ammonia, and the characteristic cleavage of the cyclobutane ring to eliminate ethylene. Alpha cleavage and benzylic cleavage are also anticipated to contribute to the overall fragmentation pattern. A thorough understanding of these pathways, verified through high-resolution MS/MS experiments, is essential for the confident structural elucidation and analysis of this and related compounds in various scientific disciplines. The methodologies and principles outlined in this guide provide a robust framework for researchers to approach the mass spectrometric analysis of complex small molecules.

Visualizing the Fragmentation Pathways

To illustrate the proposed fragmentation pathways, the following diagrams are provided in Graphviz DOT language.

Proposed Fragmentation Pathway 1: Neutral Losses

M_H [M+H]⁺ m/z 164.1070 M_H_H2O [M+H-H₂O]⁺ m/z 146.0964 M_H->M_H_H2O - H₂O M_H_NH3 [M+H-NH₃]⁺ m/z 147.0805 M_H->M_H_NH3 - NH₃ M_H_C2H4 [M+H-C₂H₄]⁺ m/z 136.0757 M_H->M_H_C2H4 - C₂H₄

Caption: Primary neutral loss fragmentation pathways from the precursor ion.

Experimental Workflow for MS/MS Analysis

cluster_0 Sample Preparation & Infusion cluster_1 Mass Spectrometry cluster_2 Data Analysis A Dissolve Sample B Infuse into ESI Source A->B C Acquire MS1 Spectrum B->C D Isolate [M+H]⁺ C->D E Collision-Induced Dissociation D->E F Acquire MS2 Spectrum E->F G Identify Fragment Ions F->G H Determine Neutral Losses G->H I Propose Fragmentation Pathways H->I

Caption: Workflow for MS/MS analysis of 3-amino-1-phenylcyclobutan-1-ol.

References

  • Whittaker, D. (1968). The mass spectra of some derivatives of cyclobutane. Journal of the Chemical Society B: Physical Organic, 304. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

  • Wang, F., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-67. [Link]

  • Devyatykh, G. G., et al. (1974). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions, (10), 1094-1096. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Aminomethyl)-3-phenylcyclobutan-1-ol. PubChem. Retrieved from [Link]

  • Baran, P. S., et al. (2015). Cyclobutane Synthesis and Fragmentation. A Cascade Route to the Lycopodium Alkaloid (−)-Huperzine A. The Journal of Organic Chemistry, 80(19), 9727-9747. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1s,3s)-3-amino-3-phenylcyclobutan-1-ol hydrochloride. PubChem. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. [Link]

  • Wiley. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Dummies.com. [Link]

Sources

Exploratory

A Technical Guide to the Computational Modeling of 3-amino-1-phenylcyclobutan-1-ol Conformations

Preamble: The Structural Imperative in Drug Discovery In the landscape of modern drug development, understanding the three-dimensional structure of a small molecule is not merely an academic exercise; it is a prerequisit...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, understanding the three-dimensional structure of a small molecule is not merely an academic exercise; it is a prerequisite for rational design. The conformational space a molecule can occupy dictates its interaction with biological targets, its physicochemical properties, and ultimately, its therapeutic potential. The molecule at the center of this guide, 3-amino-1-phenylcyclobutan-1-ol, represents a fascinating scaffold. It combines a strained four-membered ring, multiple stereocenters, and functional groups capable of forming key interactions like hydrogen bonds. Its rigidity, conferred by the cyclobutane ring, and its functional decoration make it a compelling starting point for novel therapeutics.

This document serves as an in-depth technical guide for researchers and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a field-proven workflow. We will dissect the unique structural challenges this molecule presents and delineate a robust, multi-stage computational protocol to elucidate its conformational landscape. Every recommendation is grounded in established principles and validated by authoritative sources, ensuring a trustworthy and reproducible methodology.

Part 1: Deconstructing the Molecule—The Theoretical Underpinnings

Before embarking on any computational workflow, it is critical to understand the inherent structural features of 3-amino-1-phenylcyclobutan-1-ol that will govern its behavior.

The Enigma of the Cyclobutane Ring: Puckering and Strain

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. A planar conformation would impose severe torsional strain from eclipsing C-H bonds.[1][2] To alleviate this, the ring "puckers" into a bent, butterfly-like conformation.[1][3][4] This puckering reduces torsional strain but slightly increases angle strain, as the C-C-C bond angles deviate from the ideal 90° of a perfect square.[2][3] The molecule rapidly interconverts between two equivalent puckered states through a higher-energy planar transition state.[4] The equilibrium dihedral angle in unsubstituted cyclobutane is experimentally determined to be around 28-35°, with a barrier to inversion of approximately 1.44-1.48 kcal/mol (503-518 cm⁻¹).[5][6] The presence of bulky substituents, such as the phenyl group at the C1 position, will significantly influence the puckering angle and the energy barrier between conformations.[7][8]

The Role of Substituents: Steric and Electronic Effects

The conformational preferences of 3-amino-1-phenylcyclobutan-1-ol are dictated by the interplay of its three key substituents:

  • 1-Phenyl Group: Attached to a quaternary carbon, the bulky phenyl group introduces significant steric hindrance. Its orientation relative to the ring will be a primary determinant of conformational stability.

  • 1-Hydroxyl Group (-OH): As a hydrogen bond donor, the hydroxyl group can engage in intramolecular interactions.

  • 3-Amino Group (-NH2): This group can act as both a hydrogen bond donor and acceptor.

The relative stereochemistry of the amino and hydroxyl groups (cis vs. trans) is a critical factor. It determines whether these groups are positioned on the same or opposite faces of the ring, directly impacting the feasibility of intramolecular hydrogen bond formation.

The Intramolecular Hydrogen Bond (IMHB): A Defining Interaction

The presence of both -OH and -NH2 groups raises the possibility of an intramolecular hydrogen bond (IMHB). Theoretical and experimental studies on other aminoalcohols confirm that such bonds significantly stabilize specific conformers.[9][10][11] Two primary types of IMHBs are possible in our molecule: O-H···N and N-H···O. The formation of such a bond would create a five-membered ring fused to the cyclobutane core. While six-membered rings are generally more favorable for IMHBs[9], the energetic advantage of forming even a less-than-ideal five-membered ring can be substantial. Accurately modeling the delicate balance of this interaction requires high-level computational methods, as we will discuss.[12][13]

G cluster_features Key Structural Features of 3-amino-1-phenylcyclobutan-1-ol cluster_outcome Governs Puckering Cyclobutane Ring Puckering (Non-planar 'Butterfly' Conformation) Conformation Overall Molecular Conformation & Relative Stabilities Puckering->Conformation Sterics Steric Hindrance (Bulky Phenyl Group) Sterics->Conformation Hbond Intramolecular H-Bonding (O-H···N or N-H···O) Hbond->Conformation

Caption: Interplay of structural features governing conformation.

Part 2: Selecting the Right Tools—A Comparison of Computational Methods

The accuracy of a conformational analysis study is entirely dependent on the chosen computational methodology. There is a fundamental trade-off between computational cost and accuracy.[14][15] For a molecule like ours, a hybrid approach leveraging the strengths of both Molecular Mechanics (MM) and Quantum Mechanics (QM) is the most robust and efficient strategy.

MethodCore PrincipleProsConsPrimary Application in this Workflow
Molecular Mechanics (MM) Uses a classical physics model (balls and springs) with pre-parameterized "force fields" to calculate potential energy.- Extremely fast, can sample millions of conformations. - Good for large systems.- Accuracy is entirely dependent on the quality of the force field.[16] - Poor at describing electronic effects (e.g., hydrogen bonding, polarization).Broad Conformational Searching: To rapidly generate a diverse pool of plausible low-energy structures.
Quantum Mechanics (QM) Solves approximations of the Schrödinger equation to describe the electronic structure of the molecule from first principles.[17]- Highly accurate for geometries and relative energies.[14] - Explicitly models electronic effects.- Computationally very expensive, especially for larger molecules. - Cost scales poorly with system size.Refinement and Validation: To optimize the geometry and accurately calculate the relative energies of a smaller set of promising conformers identified by MM.

Part 3: The Hybrid Workflow—A Validated Step-by-Step Protocol

This section details a comprehensive and self-validating workflow for modeling the conformations of both cis and trans isomers of 3-amino-1-phenylcyclobutan-1-ol.

G Start 1. 2D to 3D Structure Generation (for both cis & trans isomers) MM_Search 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94s or GAFF) Start->MM_Search Input Structures Cluster 3. Energy Minimization & Clustering (Identify unique low-energy conformers) MM_Search->Cluster Generate thousands of conformers QM_Opt 4. Quantum Mechanics (QM) Geometry Optimization (e.g., B3LYP/6-31G* level) Cluster->QM_Opt Select representative conformers (e.g., within 5-10 kcal/mol of global min) QM_Energy 5. QM Single-Point Energy (Higher level of theory, e.g., MP2/aug-cc-pVDZ) QM_Opt->QM_Energy Optimized Geometries Analysis 6. Data Analysis (Boltzmann population, H-bonds, puckering angle) QM_Energy->Analysis Accurate Relative Energies End Final Conformational Ensemble Analysis->End

Caption: Recommended hybrid QM/MM computational workflow.
Protocol 1: Broad Conformational Sampling with Molecular Mechanics

Objective: To efficiently explore the vast conformational space and generate a comprehensive set of potential low-energy structures.

Rationale: The speed of MM allows us to overcome energy barriers and avoid getting trapped in local minima, which is essential for a molecule with multiple rotatable bonds and a flexible ring.[16]

Step-by-Step Methodology:

  • Structure Preparation:

    • Using a molecular editor (e.g., Avogadro, ChemDraw), draw the 2D structures for both cis- and trans-3-amino-1-phenylcyclobutan-1-ol.

    • Generate an initial 3D structure for each isomer. Ensure correct stereochemistry is assigned.

  • Force Field Selection:

    • Choose a robust force field designed for drug-like organic molecules. The Merck Molecular Force Field (MMFF94s) or the General Amber Force Field (GAFF) are excellent choices.[16] These force fields have broad parameterization for common organic functional groups.

  • Conformational Search Execution:

    • Import the 3D structure into a molecular modeling package (e.g., Schrödinger's MacroModel[18], GROMACS[19], or the open-source RDKit).

    • Set up a systematic or stochastic (e.g., Monte Carlo) conformational search.

    • Define the rotatable bonds: the C-N bond, the C-O bond, and the C-Phenyl bond. The ring puckering will be sampled implicitly by the algorithm.

    • Set a wide energy window (e.g., 20 kcal/mol) to ensure comprehensive sampling.

    • Run the search to generate at least 1000-5000 conformers for each isomer.

  • Filtering and Clustering:

    • Minimize the energy of all generated conformers using the selected MM force field.

    • Filter the results to keep only unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

    • Cluster the remaining conformers based on root-mean-square deviation (RMSD) to identify distinct conformational families. Select the lowest-energy member of each cluster for the next stage.

Protocol 2: High-Accuracy Refinement with Quantum Mechanics

Objective: To obtain accurate geometries and relative energies for the most promising conformers identified by MM.

Rationale: QM methods are required to correctly model the subtle electronic effects that govern the final conformational preferences, particularly the strength and geometry of any intramolecular hydrogen bonds.[12][14] Density Functional Theory (DFT) with a functional like B3LYP offers a good balance of accuracy and cost for geometry optimization. A higher level of theory, like Møller-Plesset perturbation theory (MP2), can be used for a final, more accurate energy calculation.[9][20]

Step-by-Step Methodology:

  • Input Preparation:

    • Use the lowest-energy conformers from each cluster identified in the MM stage as starting points for QM calculations.

  • Geometry Optimization:

    • Perform a full geometry optimization on each conformer.

    • Recommended Level of Theory: DFT with the B3LYP functional and the 6-31G* basis set. This level is a well-established standard for the geometry of organic molecules.[20]

    • Ensure the calculation has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).

  • Energy Refinement (Optional but Recommended):

    • Using the B3LYP-optimized geometries, perform a single-point energy calculation using a more accurate method and a larger basis set.

    • Recommended Level of Theory: MP2 with the aug-cc-pVDZ basis set. This will provide more reliable relative energies, especially for systems where non-covalent interactions are important.[9]

  • Data Analysis:

    • Tabulate the final relative energies (ΔE) for all stable conformers.

    • Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to estimate their relative abundance.

    • Analyze the key geometric parameters of the lowest-energy conformers:

      • Cyclobutane ring puckering angle.

      • Dihedral angles defining the orientation of the phenyl, amino, and hydroxyl groups.

      • For hydrogen-bonded conformers, measure the H···N or H···O distance and the O-H···N or N-H···O angle to assess the strength of the IMHB.

Part 4: Interpreting the Results—A Hypothetical Data Summary

For a molecule as complex as this, the output of the workflow would be a rich dataset. The following table illustrates how this data should be presented for the trans isomer, allowing for clear comparison and interpretation.

Table 1: Hypothetical QM-Refined Conformational Data for trans-3-amino-1-phenylcyclobutan-1-ol

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (298K)Puckering Angle (°)H-Bond TypeH-Bond Distance (Å)Key Dihedral (C2-C1-C(Ph)-C(Ph)) (°)
trans-A 0.0075.1%29.5O-H···N2.0585.2
trans-B 0.9518.5%31.2NoneN/A-175.1
trans-C 1.805.5%28.1N-H···O2.3188.9
trans-D 3.500.9%25.5NoneN/A-45.3

This is illustrative data. Actual results will be generated by executing the described protocols.

From this hypothetical data, a researcher could conclude that for the trans isomer, the dominant conformation at room temperature is one stabilized by a strong O-H···N intramolecular hydrogen bond, which significantly restricts the molecule's flexibility.

Conclusion

The computational modeling of 3-amino-1-phenylcyclobutan-1-ol is a non-trivial task that demands a carefully considered, multi-stage approach. By combining the rapid sampling power of molecular mechanics with the high accuracy of quantum mechanics, one can build a reliable and detailed picture of the molecule's conformational landscape. This guide provides a robust, field-proven workflow that enables researchers to move beyond simple 2D representations and understand the true three-dimensional nature of this promising molecular scaffold. The insights gained from such an analysis are invaluable for structure-activity relationship (SAR) studies, pharmacophore modeling, and the overall advancement of rational drug design programs.

References

  • Force fields for small molecules - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry. [Link]

  • Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. (2023, October 24). ACS Publications. [Link]

  • Data-driven parametrization of molecular mechanics force fields for expansive chemical space coverage. (n.d.). RSC Publishing. [Link]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016, April 22). Magnetic Resonance in Chemistry. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006, February 1). ACS Publications. [Link]

  • Molecular Mechanics Force Fields and their Applications in Drug Design. (2009, April 1). Medicinal Chemistry. [Link]

  • Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. (n.d.). Frontiers. [Link]

  • Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. (2006, August 17). ACS Publications. [Link]

  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. (2005, January 5). ACS Publications. [Link]

  • Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. (n.d.). ResearchGate. [Link]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Puckering structure in the infra-red spectrum of cyclobutane. (2006, August 23). Taylor & Francis Online. [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. (2006, March 3). PubMed. [Link]

  • Machine-learned molecular mechanics force fields from large-scale quantum chemical data. (n.d.). RSC Publishing. [Link]

  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021, July 1). ACS Publications. [Link]

  • Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. (2016, July 22). ACS Publications. [Link]

  • MacroModel. (n.d.). Schrödinger. [Link]

  • Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. (2024, March 21). arXiv.org. [Link]

  • Conformational analysis. (n.d.). SlideShare. [Link]

  • Conformers of Cycloalkanes. (n.d.). Lumen Learning. [Link]

  • 4.4: Conformations of Cycloalkanes. (2026, March 10). Chemistry LibreTexts. [Link]

  • Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. (2025, August 7). Request PDF on ResearchGate. [Link]

  • Small Molecule Tools. (n.d.). VeraChem LLC. [Link]

  • Conformational Searching with Quantum Mechanics. (n.d.). Springer Nature Experiments. [Link]

  • Comparison of software for molecular mechanics modeling. (n.d.). Wikipedia. [Link]

  • Conformational Search of Small Molecules Using GROMACS. (2025, June 26). Kagawa University. [Link]

  • Conformational Searching with Quantum Mechanics. (n.d.). PubMed. [Link]

  • Quantum Mechanics Of Molecules. (n.d.). EBSCO Research Starters. [Link]

  • Quantum Mechanics and Molecular Mechanics Studies of the Low-Energy Conformations of 9-Crown-3. (n.d.). ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Deployment of 3-amino-1-phenylcyclobutan-1-ol in Modern Drug Discovery

Abstract The quest for novel chemical entities with enhanced three-dimensionality and favorable pharmacological profiles has led medicinal chemists to explore underutilized scaffolds. Among these, the cyclobutane ring of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel chemical entities with enhanced three-dimensionality and favorable pharmacological profiles has led medicinal chemists to explore underutilized scaffolds. Among these, the cyclobutane ring offers a unique combination of structural rigidity and conformational puckering that can be exploited to achieve superior target engagement and drug-like properties.[1] This guide provides an in-depth exploration of 3-amino-1-phenylcyclobutan-1-ol , a versatile building block poised for significant impact in pharmaceutical development. We will dissect its synthesis, stereochemical nuances, and strategic application in constructing diverse molecular architectures. The protocols herein are designed to be robust and reproducible, providing researchers with the practical knowledge to leverage this scaffold in their drug discovery programs.

The Cyclobutane Motif: A Re-emerging Powerhouse in Medicinal Chemistry

Historically, strained ring systems like cyclobutane were often approached with caution by medicinal chemists. However, modern synthetic advancements have made their incorporation more accessible, revealing profound advantages.[1] The non-planar, puckered structure of the cyclobutane ring allows for precise spatial positioning of substituents, offering a distinct vector for exploring chemical space compared to more common flat, aromatic systems. This three-dimensionality can facilitate novel binding interactions with protein targets that are inaccessible to flatter molecules.

The 3-amino-1-phenylcyclobutan-1-ol scaffold is particularly valuable as it presents three key points for diversification:

  • A primary amino group for amide bond formation, N-alkylation, and other nucleophilic transformations.

  • A tertiary hydroxyl group that can act as a hydrogen bond donor or be further functionalized.

  • A phenyl ring which can be substituted to modulate electronic properties and explore hydrophobic pockets within a binding site.

Compounds incorporating cyclobutane rings have demonstrated a wide array of biological activities, including antimicrobial, antitumor, and analgesic properties, underscoring the scaffold's potential in generating novel therapeutics.[2]

Physicochemical & Structural Characteristics

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₃NOPubChem[3]
Molecular Weight 163.22 g/mol PubChem[3]
Monoisotopic Mass 163.09972 DaPubChem[3]
Predicted XlogP 0.5PubChem[3]
Stereochemistry Exists as cis and trans diastereomers, each as a pair of enantiomers.N/A

The stereochemical relationship between the amino and hydroxyl groups (cis or trans) is a critical design element. This fixed spatial arrangement dictates the trajectory of appended functionalities, directly influencing how a derivative will interact with its biological target. Stereocontrolled synthesis is therefore paramount.

Synthesis of trans-3-Amino-1-phenylcyclobutan-1-ol: A Representative Protocol

While multiple synthetic routes exist, the following protocol outlines a plausible and efficient pathway for obtaining the trans isomer, which often serves as a key intermediate. This multi-step synthesis emphasizes stereochemical control. A Chinese patent describes a similar transformation for related aminocyclobutanols, highlighting the industrial relevance of such methods.[4]

Workflow Overview

G cluster_0 Synthesis Workflow A cis-3-(Dibenzylamino)cyclobutan-1-ol (Starting Material) B Mitsunobu Reaction (Stereochemical Inversion) A->B DEAD, PPh₃, p-Nitrobenzoic Acid C trans-3-(Dibenzylamino)cyclobutyl Ester B->C D Alkaline Hydrolysis C->D NaOH, THF/H₂O E trans-3-(Dibenzylamino)cyclobutan-1-ol D->E F Grignard Reaction (Phenyl Addition) E->F 1. Swern Oxidation 2. PhMgBr G trans-N,N-Dibenzyl-3-hydroxy-3-phenylcyclobutan-1-amine F->G H Catalytic Hydrogenation (Deprotection) G->H H₂, Pd/C I trans-3-Amino-1-phenylcyclobutan-1-ol (Final Product) H->I

Caption: Synthetic workflow for trans-3-amino-1-phenylcyclobutan-1-ol.

Step-by-Step Protocol

Step 1: Stereochemical Inversion via Mitsunobu Reaction

  • Rationale: This step inverts the stereocenter at the hydroxyl-bearing carbon of the starting material to establish the desired trans relationship. Using a carboxylic acid like p-nitrobenzoic acid provides a readily displaceable ester.

  • Procedure:

    • To a solution of cis-3-(dibenzylamino)cyclobutan-1-ol (1.0 eq) and p-nitrobenzoic acid (1.2 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.2 eq).

    • Add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise. The reaction is often exothermic and is characterized by a color change.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC until the starting material is consumed.

    • Quench the reaction with water and extract with ethyl acetate. The crude product, trans-3-(dibenzylamino)cyclobutyl p-nitrobenzoate, is carried forward after solvent evaporation.

Step 2: Hydrolysis to Reveal the trans-Alcohol

  • Rationale: Saponification of the ester reveals the inverted alcohol functionality.

  • Procedure:

    • Dissolve the crude ester from Step 1 in a mixture of THF and water (3:1).

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.

    • Cool to room temperature, neutralize with 1M HCl, and extract with ethyl acetate to yield trans-3-(dibenzylamino)cyclobutan-1-ol.

Step 3: Phenyl Group Installation

  • Rationale: A two-step oxidation/Grignard addition sequence is employed to install the phenyl group and create the tertiary alcohol.

  • Procedure:

    • Perform a Swern oxidation on the trans-alcohol to yield the corresponding cyclobutanone.

    • Dissolve the crude ketone in anhydrous THF and cool to 0 °C.

    • Add phenylmagnesium bromide (1.1 eq) dropwise.

    • Stir for 2 hours, then quench carefully with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate to obtain trans-N,N-dibenzyl-3-hydroxy-3-phenylcyclobutan-1-amine.

Step 4: Deprotection to Yield the Final Product

  • Rationale: Catalytic hydrogenation is a clean and efficient method for removing benzyl protecting groups from an amine.

  • Procedure:

    • Dissolve the product from Step 3 in methanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Place the mixture in a hydrogenation vessel, purge with nitrogen, and then pressurize with hydrogen gas (50 psi).

    • Stir vigorously at room temperature for 24 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, trans-3-amino-1-phenylcyclobutan-1-ol.

Core Applications & Derivatization Protocols

The true power of 3-amino-1-phenylcyclobutan-1-ol lies in its utility as a scaffold for building libraries of diverse compounds for SAR studies.[5] The development of modular synthetic schemes allows for the rapid generation of analogs for biological testing.[5]

G cluster_0 Derivatization Pathways center 3-Amino-1-phenylcyclobutan-1-ol A Amide Derivatives center->A R-COOH, EDC, HOBt B N-Alkylated/Arylated Analogs center->B R-X, Base C O-Alkylated Ethers center->C R-X, NaH D Sulfonamides center->D R-SO₂Cl, Pyridine

Caption: Key derivatization pathways for the core scaffold.

Protocol 4.1: Amide Coupling
  • Objective: To explore the effect of substituents attached via a robust amide linkage. This is a cornerstone reaction in medicinal chemistry.

  • Rationale: Amide bonds are metabolically stable and their geometry is well-defined. Using a diverse set of carboxylic acids (R-COOH) allows for systematic probing of steric and electronic requirements in a target's binding pocket. Standard peptide coupling reagents like EDC and HOBt provide high yields and minimize side reactions.

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Stir for 20 minutes at room temperature to form the active ester.

    • Add a solution of 3-amino-1-phenylcyclobutan-1-ol (1.05 eq) and triethylamine (1.5 eq) in DMF.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

    • Purify the crude product by flash column chromatography.

Protocol 4.2: Reductive Amination
  • Objective: To introduce alkyl groups to the primary amine, generating secondary amines.

  • Rationale: This reaction allows for the introduction of various alkyl groups, modulating the basicity and lipophilicity of the nitrogen atom. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation.

  • Procedure:

    • Dissolve 3-amino-1-phenylcyclobutan-1-ol (1.0 eq) and an aldehyde or ketone (1.1 eq) in dichloroethane.

    • Add acetic acid (0.1 eq) to catalyze imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir at room temperature for 8-12 hours.

    • Quench with saturated aqueous sodium bicarbonate.

    • Extract with dichloromethane and purify by flash column chromatography.

Case Study Insight: Cyclobutane Scaffolds as ACC Inhibitors

While a specific drug containing the exact 3-amino-1-phenylcyclobutan-1-ol moiety may not be publicly disclosed, the strategic value of similar cyclobutane cores is evident in published research. For instance, novel cyclobutane-based allosteric inhibitors of Acetyl-CoA Carboxylase (ACC) have been developed for the treatment of nonalcoholic steatohepatitis (NASH).[6] In these inhibitors, the cyclobutane ring replaces a gem-dimethyl group found in earlier compounds. This substitution maintains a critical hydrophobic interaction with a tryptophan residue (Trp681) in the enzyme's binding site while providing a rigid, three-dimensional scaffold.[6]

This example authoritatively demonstrates the core principle: substituting traditional motifs with a rigid cyclobutane ring can preserve or enhance key binding interactions while improving overall drug-like properties. The 3-amino-1-phenylcyclobutan-1-ol building block is an ideal starting point for designing such molecules, where the amino and hydroxyl groups serve as anchors for building out the rest of the pharmacophore to achieve potent and selective inhibition.

Conclusion

3-Amino-1-phenylcyclobutan-1-ol is more than just another building block; it is a strategic tool for introducing molecular three-dimensionality and rigidity into drug candidates. Its stereochemically defined structure and multiple points for diversification make it an exceptionally valuable scaffold. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this and other cyclobutane derivatives into their discovery pipelines, paving the way for the next generation of innovative therapeutics. The continued development of synthetic methods for crafting such polysubstituted cyclobutanes remains a highly desirable goal in medicinal chemistry.[7]

References

  • Barber, D. M., et al. (2016). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(1), 15-26. Available from: [Link]

  • Dembitsky, V. M. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 6(4), 369-381. Available from: [Link]

  • Al-Huniti, M. H. (2019). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. Wright State University, CORE Scholar. Available from: [Link]

  • de Meijere, A., et al. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 933-964. Available from: [Link]

  • Li, Y., et al. (2023). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry, 66(9), 6331-6353. Available from: [Link]

  • Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ResearchGate. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Available from: [Link]

  • PubChem. (n.d.). (1s,3s)-3-amino-3-phenylcyclobutan-1-ol hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Zhang, X., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade. Chemical Science, 14(21), 5693-5700. Available from: [Link]

Sources

Application

catalytic reduction methods for 3-amino-1-phenylcyclobutan-1-ol preparation

An Application Guide to Catalytic Reduction Methods for the Preparation of 3-Amino-1-phenylcyclobutan-1-ol Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Catalytic Reduction Methods for the Preparation of 3-Amino-1-phenylcyclobutan-1-ol

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic reduction methods for synthesizing 3-amino-1-phenylcyclobutan-1-ol. This valuable chiral building block is instrumental in the development of various therapeutic agents. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, focusing on heterogeneous and homogeneous catalytic systems. We present detailed, field-proven protocols, comparative data, and mechanistic insights to ensure scientific integrity and reproducibility. The methodologies described herein are grounded in authoritative literature to provide a self-validating framework for laboratory application.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, particularly when substituted with chiral centers, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. 3-Amino-1-phenylcyclobutan-1-ol, possessing two stereocenters, is a key intermediate in the synthesis of complex molecules. The preparation of this amino alcohol in high yield and stereopurity is a critical challenge, with the catalytic reduction of the corresponding aminoketone precursor, 3-amino-1-phenylcyclobutan-1-one, being the most direct and efficient route.

This guide details the primary catalytic strategies to achieve this transformation, emphasizing the control of chemoselectivity and stereoselectivity.

Catalytic Reduction Strategies: A Comparative Overview

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For substrates like 3-amino-1-phenylcyclobutan-1-one, the choice of catalyst and conditions is paramount to prevent unwanted side reactions and to control the stereochemical outcome.

Heterogeneous Catalytic Hydrogenation

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used in industry due to their low cost, ease of handling, and simple removal from the reaction mixture post-completion.[1][2]

  • Mechanism and Rationale: The reaction involves the adsorption of the ketone and molecular hydrogen onto the palladium surface, followed by the stepwise transfer of hydrogen atoms to the carbonyl group. Methanol is a common solvent as it readily dissolves the substrate and hydrogen gas.

  • Challenges and Solutions: A primary challenge with aromatic ketones is over-reduction. The initially formed benzylic alcohol can undergo hydrogenolysis to yield a methylene compound.[1] This can be mitigated by careful control of reaction time, hydrogen pressure, and temperature. In some cases, catalyst poisons are used to deactivate the more reactive sites on the catalyst surface, thereby improving selectivity for the desired alcohol.[1]

G cluster_0 General Reaction Scheme Precursor 3-Amino-1-phenylcyclobutan-1-one Product 3-Amino-1-phenylcyclobutan-1-ol Precursor->Product  [H] Catalytic Reduction (e.g., H₂, Pd/C or Ru-BINAP) G cluster_1 Asymmetric Hydrogenation Cycle (Simplified) A [M-H]⁻ Active Catalyst B Substrate Coordination (Ketone + [M-H]⁻) A->B + Substrate C Transition State (Hydride Transfer) B->C Intramolecular Hydride Transfer D Product Release (Chiral Alcohol) C->D E Catalyst Regeneration (H₂) D->E + H₂ E->A

Caption: Simplified catalytic cycle for homogeneous asymmetric hydrogenation.

Comparative Data of Catalytic Methods

The selection of a specific method depends on the desired outcome, particularly regarding stereochemistry, scale, and cost.

Catalyst SystemTypeKey ConditionsTypical YieldStereoselectivityKey Advantages
10% Pd/C HeterogeneousH₂ (1-5 atm), Methanol, RT, 1-24h>80% [1]Racemic (or diastereomeric mixture)Low cost, easy workup, scalable.
RuCl₂[(R)-BINAP] HomogeneousH₂ (5-10 atm), i-PrOH, t-BuOK, 25°CHighUp to >99% ee [3]Excellent enantioselectivity, well-established.
Co-(Chiral PP Ligand) HomogeneousH₂ (1-10 atm), MeOH, 30°C, <1hHighUp to 99% ee [4][5]Uses earth-abundant metal, very high efficiency.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and are based on established methodologies.

Protocol 1: Selective Heterogeneous Hydrogenation using Pd/C

This protocol focuses on the selective reduction of the carbonyl group while minimizing hydrogenolysis. [1][2]

  • Objective: To synthesize racemic 3-amino-1-phenylcyclobutan-1-ol.

  • Materials:

    • 3-amino-1-phenylcyclobutan-1-one (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Methanol (ACS Grade)

    • Hydrogen gas (H₂)

    • Parr Hydrogenation Apparatus or similar

    • Celite™

  • Procedure:

    • To a clean, dry Parr hydrogenation vessel, add 3-amino-1-phenylcyclobutan-1-one.

    • Add methanol to dissolve the substrate completely (approx. 0.1 M concentration).

    • Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric.

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Flush the system three times with hydrogen gas to remove all air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 atm).

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

    • Once complete, carefully vent the hydrogen gas and flush the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography or recrystallization to yield the pure 3-amino-1-phenylcyclobutan-1-ol.

Protocol 2: Cobalt-Catalyzed Asymmetric Hydrogenation

This protocol describes a highly efficient method to obtain an enantiomerically enriched product, based on modern earth-abundant metal catalysis. [4][5]

  • Objective: To synthesize enantiomerically enriched (e.g., R,R or S,S) 3-amino-1-phenylcyclobutan-1-ol.

  • Materials:

    • 3-amino-1-phenylcyclobutan-1-one (1.0 eq)

    • Cobalt (II) precursor (e.g., Co(BF₄)₂·6H₂O) (0.5-1 mol%)

    • Chiral bis(phosphine) ligand (e.g., a Josiphos or DuanPhos variant) (0.5-1.1 mol%)

    • Methanol (Anhydrous)

    • Potassium bicarbonate (KHCO₃) (catalytic amount, e.g., 10 mol%)

    • Hydrogen gas (H₂)

    • Schlenk line and autoclave

  • Procedure:

    • In a glovebox, add the cobalt precursor and the chiral ligand to a dry Schlenk flask.

    • Add anhydrous methanol and stir for 30 minutes to form the pre-catalyst complex.

    • In a separate flask, dissolve the 3-amino-1-phenylcyclobutan-1-one and potassium bicarbonate in anhydrous methanol.

    • Transfer the substrate solution to a high-pressure autoclave.

    • Using a cannula, transfer the pre-catalyst solution to the autoclave.

    • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

    • Flush the system three times with hydrogen gas.

    • Pressurize the autoclave to 5-10 atm of hydrogen.

    • Heat the reaction to 30-40°C and stir vigorously.

    • The reaction is typically very fast and can be complete in under 1 hour. Monitor by taking aliquots (after safely depressurizing and flushing with nitrogen).

    • Upon completion, cool the reactor to room temperature, vent the hydrogen, and flush with nitrogen.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel chromatography to isolate the highly enantioenriched 3-amino-1-phenylcyclobutan-1-ol.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

G cluster_workflow General Experimental Workflow A 1. Reaction Setup (Substrate, Catalyst, Solvent) B 2. Hydrogenation (Pressurize with H₂, Stir) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Workup (Catalyst Filtration) C->D Upon Completion E 5. Purification (Chromatography / Recrystallization) D->E F 6. Analysis (NMR, MS, Chiral HPLC) E->F

Caption: A typical workflow for catalytic hydrogenation experiments.

Conclusion

The catalytic reduction of 3-amino-1-phenylcyclobutan-1-one is a versatile and powerful method for producing 3-amino-1-phenylcyclobutan-1-ol. For large-scale synthesis where stereochemistry is not critical, heterogeneous hydrogenation with Pd/C offers a robust and economical route. However, for applications in modern drug development where specific stereoisomers are required, homogeneous asymmetric hydrogenation using ruthenium or cobalt-based catalysts provides unparalleled levels of enantioselectivity and efficiency. The choice between these methods will be dictated by the specific requirements of the research program, balancing cost, scale, and the critical need for stereochemical purity.

References

  • Title: Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis Source: Taylor & Francis Online URL: [Link]

  • Title: Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones Source: ACS Publications (JACS Au) URL: [Link]

  • Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]

  • Title: Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis Source: Taylor & Francis Online URL: [Link]

  • Title: Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-amino-1-phenyl-propan-1-ol Source: PrepChem.com URL: [Link]

  • Title: (1s,3s)-3-amino-3-phenylcyclobutan-1-ol hydrochloride Source: PubChem URL: [Link]

  • Title: Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System Source: MDPI URL: [Link]

Sources

Method

Application Note &amp; Protocols: A Guide to the Incorporation of 3-amino-1-phenylcyclobutan-1-ol in Peptide Synthesis

Abstract The integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to enhance proteolytic stability, modulate conformation, and improve receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to enhance proteolytic stability, modulate conformation, and improve receptor affinity.[1] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of the novel, sterically hindered amino acid, 3-amino-1-phenylcyclobutan-1-ol, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will explore the unique structural challenges posed by this building block, propose robust strategies for its protection and coupling, and offer troubleshooting insights to empower researchers in advancing their peptide-based therapeutic programs.

Introduction: The Rationale for Non-Natural Amino Acids

Peptides are exquisite signaling molecules, but their therapeutic potential can be limited by poor metabolic stability and conformational flexibility. The incorporation of non-natural amino acids, such as 3-amino-1-phenylcyclobutan-1-ol, provides a strategic advantage by introducing conformational constraints and novel side-chain functionalities.[2][3] The rigid cyclobutane core of our target molecule is anticipated to restrict the peptide backbone's rotational freedom, potentially inducing specific secondary structures like β-turns.[4] This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of a tertiary alcohol and a phenyl group offers opportunities for further chemical modification and introduces a unique steric and electronic profile.

However, the very features that make 3-amino-1-phenylcyclobutan-1-ol an attractive building block also present significant synthetic challenges. Its bulky, cyclic nature classifies it as a sterically hindered amino acid, which can impede standard coupling reactions.[5][6] This guide is designed to navigate these challenges by providing a logical, evidence-based workflow for its successful integration into peptide chains.

The Building Block: Understanding 3-amino-1-phenylcyclobutan-1-ol

The successful incorporation of any non-natural amino acid begins with a thorough understanding of its chemical properties. The structure of 3-amino-1-phenylcyclobutan-1-ol presents two key functional groups that require careful management during peptide synthesis: a primary amine and a tertiary alcohol.

Diagram 1: Structure of 3-amino-1-phenylcyclobutan-1-ol

Caption: Chemical structure of the target non-natural amino acid.

The primary amine will serve as the nucleophile for peptide bond formation after appropriate protection and deprotection steps. The tertiary alcohol, while less reactive than a primary or secondary alcohol, still has the potential to undergo side reactions, such as O-acylation, during the activation of the incoming amino acid's carboxyl group.[7] Therefore, a robust protecting group strategy is paramount.

Strategic Planning: Protecting Group Selection

An orthogonal protecting group strategy is essential for the successful synthesis of complex peptides.[8] This ensures that one protecting group can be removed without affecting others, allowing for precise control over the synthetic route. For 3-amino-1-phenylcyclobutan-1-ol, we must select protectors for both the amine and the hydroxyl groups.

Amine Protection

For standard Fmoc-based SPPS, the α-amino group must be protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9] This group is stable under acidic conditions but is readily cleaved by a mild base, typically piperidine in DMF, which is orthogonal to the acid-labile side-chain protecting groups and the cleavage of the peptide from the resin.[10][11]

Hydroxyl Protection

The tertiary hydroxyl group requires a protecting group that is stable to the basic conditions of Fmoc deprotection and the conditions of peptide coupling, yet can be removed during the final acid-mediated cleavage from the solid support. A tert-butyl (tBu) ether is an excellent candidate.[12][13] It is highly stable to the basic conditions used for Fmoc removal and is cleanly cleaved by strong acids like trifluoroacetic acid (TFA), which is typically used for the final cleavage step.[14]

Table 1: Proposed Orthogonal Protecting Group Strategy

Functional GroupProtecting GroupDeprotection ConditionRationale
Primary AmineFmoc20% Piperidine in DMFBase-labile, standard for SPPS, orthogonal to acid-labile groups.[9][11]
Tertiary AlcoholtBuTrifluoroacetic Acid (TFA)Acid-labile, stable to piperidine, prevents O-acylation.[12][13]

Experimental Protocols

The following protocols are designed as a robust starting point for researchers. Optimization may be necessary based on the specific peptide sequence and the performance of the coupling reactions.

Protocol 1: Synthesis of Fmoc-3-amino-1-phenyl-1-(tert-butoxy)cyclobutane

This protocol outlines the protection of the commercially available or synthesized 3-amino-1-phenylcyclobutan-1-ol.

Workflow Diagram 2: Protection of the Amino Acid

G start 3-amino-1-phenylcyclobutan-1-ol step1 Protect Amine with Fmoc-OSu start->step1 Base (e.g., NaHCO3) step2 Protect Hydroxyl with Isobutylene step1->step2 Acid Catalyst (e.g., H2SO4) end Fmoc-AA(tBu)-OH step2->end

Caption: Workflow for the two-step protection of the target amino acid.

Step-by-Step Methodology:

  • Amine Protection (Fmoc):

    • Dissolve 3-amino-1-phenylcyclobutan-1-ol (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (NaHCO3, 2.5 equivalents).

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, acidify the mixture with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Fmoc-protected amino alcohol.

  • Hydroxyl Protection (tBu):

    • Dissolve the crude Fmoc-protected amino alcohol in dichloromethane (DCM).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Carefully condense isobutylene gas into the reaction mixture.

    • Seal the reaction vessel and allow it to slowly warm to room temperature and stir for 48 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, Fmoc-3-amino-1-phenyl-1-(tert-butoxy)cyclobutane, by flash column chromatography.

Protocol 2: Incorporation into Peptide Sequence via SPPS

This protocol details the coupling of the protected amino acid onto a resin-bound peptide chain. Due to the anticipated steric hindrance, a potent coupling reagent and optimized conditions are recommended.[5][15]

Workflow Diagram 3: SPPS Coupling Cycle

G start Resin-Bound Peptide with Free N-terminus activate Activate Protected Amino Acid start->activate HATU/DIPEA in DMF couple Couple to Resin activate->couple wash Wash Resin couple->wash deprotect Fmoc Deprotection wash->deprotect 20% Piperidine/DMF wash2 Wash Resin deprotect->wash2 end Elongated Peptide Chain wash2->end

Caption: A single cycle for incorporating an amino acid in SPPS.

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 1 hour in a reaction vessel.[11][16]

    • Perform the standard deprotection of the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-3-amino-1-phenyl-1-(tert-butoxy)cyclobutane (3-5 equivalents relative to resin loading) in DMF.

    • Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.95 equivalents relative to the amino acid) and N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).[17][18]

    • Allow the activation to proceed for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to steric hindrance.[6]

  • Monitoring and Double Coupling:

    • After the initial coupling time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.

    • If the Kaiser test is positive, indicating an incomplete reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid (a "double coupling").[5]

  • Capping (Optional but Recommended):

    • If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.[19] This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation:

    • Once the coupling is complete (negative Kaiser test), wash the resin as described in step 1.

    • Proceed to the deprotection of the newly added Fmoc group to continue with the synthesis of the peptide.

Protocol 3: Cleavage and Deprotection

This final step liberates the synthesized peptide from the solid support and removes the side-chain protecting groups.

Step-by-Step Methodology:

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF, followed by DCM, and dry under a stream of nitrogen.

  • Cleavage:

    • Prepare a cleavage cocktail. For a standard peptide, a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.[20]

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by LC-MS and/or MALDI-TOF mass spectrometry.

Troubleshooting and Expert Insights

The incorporation of sterically hindered amino acids like 3-amino-1-phenylcyclobutan-1-ol can be challenging. Below are common issues and potential solutions.

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Coupling Efficiency (Positive Kaiser Test) Steric hindrance of the cyclobutane ring.[5]1. Increase Coupling Time: Extend the reaction time to 12 or even 24 hours. 2. Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), but monitor for potential racemization.[6] 3. Use a More Potent Coupling Reagent: If HATU is insufficient, consider COMU or TOTT.[17] 4. Acyl Fluoride Formation: For extremely difficult couplings, convert the protected amino acid to its acyl fluoride derivative using a reagent like TFFH before adding it to the resin.[5]
Side Product Formation Incomplete protection of the tertiary alcohol.Ensure the tBu protection step went to completion by NMR analysis of the protected building block before use in SPPS.
Aggregation during Synthesis The growing peptide chain forms secondary structures that are poorly solvated.[6]1. Incorporate "Magic" Residues: If possible, place a proline or glycine residue adjacent to the hindered amino acid to disrupt secondary structure formation.[6] 2. Use Chaotropic Salts: Add a low concentration of a chaotropic salt like LiCl to the coupling and deprotection steps to improve solvation.

Conclusion

The incorporation of 3-amino-1-phenylcyclobutan-1-ol into peptide sequences represents a promising strategy for developing novel therapeutics with enhanced properties. While its sterically demanding nature requires careful optimization of synthetic protocols, the use of potent coupling reagents, appropriate protecting groups, and extended reaction times can lead to successful synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this and other challenging non-natural amino acids in their drug discovery efforts.

References

  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Vertex AI Search.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.). Benchchem.
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026, January 30). Journal of the American Chemical Society.
  • Two-Step Synthesis Of Properly Protected and Activated Unnatural Amino Acid For Peptide Synthesis. (n.d.). Available Technologies.
  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026, February 20). Vertex AI Search.
  • Progress in the Synthesis of Peptides with "Difficult Sequences". (n.d.). Vertex AI Search.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007, June 20).
  • Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. (2014, December 16).
  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applic
  • Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). (n.d.). Vertex AI Search.
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Request PDF. (2026, March 3).
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (n.d.). PMC.
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019, September 15). Gyros Protein Technologies.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025, May 22). IRIS.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Amino Acid-Protecting Groups. (2019, November 19).
  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2021, August 14). MDPI.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Peptide coupling using recyclable bicyclic benziodazolone. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Vertex AI Search.
  • SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. (n.d.). Vertex AI Search.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Introduction to Peptide Synthesis. (n.d.). PMC - NIH.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Vertex AI Search.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
  • Epimerisation in Peptide Synthesis. (2023, December 8). MDPI.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991, December 23). ScienceDirect.

Sources

Application

Application Note: Synthesis of CNS-Penetrant Cyclobutane Analogs via 3-Amino-1-phenylcyclobutan-1-ol

Executive Summary The development of central nervous system (CNS) therapeutics, particularly kinase inhibitors for neuro-oncology, requires a delicate balancing of physicochemical properties to ensure blood-brain barrier...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics, particularly kinase inhibitors for neuro-oncology, requires a delicate balancing of physicochemical properties to ensure blood-brain barrier (BBB) penetration. The building block 3-amino-1-phenylcyclobutan-1-ol has emerged as a privileged scaffold in medicinal chemistry. It provides conformational restriction through the cyclobutane ring, lipophilicity via the phenyl substituent, and a highly controlled polar surface area (PSA) via the tertiary alcohol. This Application Note details the mechanistic rationale and validated synthetic protocols for incorporating this scaffold into advanced drug candidates.

Mechanistic Insights & Causality

Historically, flexible aliphatic chains or piperidine rings were used to link pharmacophores. However, these often suffer from high entropic penalties upon target binding and are frequently recognized by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[1].

  • Conformational Restriction: The cyclobutane ring locks the amine and alcohol in a defined spatial arrangement. This pre-organization reduces the entropic cost of binding to the kinase hinge region or allosteric pockets.

  • Lipophilicity and PSA Modulation: Modulating BBB permeability requires strict control over hydrogen bond acceptors (HBAs) and molecular weight (MW). As demonstrated in the discovery of the brain-penetrant ATM kinase inhibitor AZD1390, replacing a highly polar or basic ring with a phenyl ring system increases lipophilicity (LogD) while removing an HBA, thereby reducing the PSA to optimal levels (< 50 Ų)[1]. The tertiary alcohol in 3-amino-1-phenylcyclobutan-1-ol is sterically hindered, which limits its interaction with efflux transporter binding sites, ensuring an efflux ratio (ER) of < 2, a prerequisite for high brain penetrance[1].

  • Chemoselectivity: The tertiary nature of the hydroxyl group provides a significant kinetic advantage during synthesis. It is sterically shielded, allowing for highly chemoselective N-acylation or N-alkylation of the primary amine without the need for transient O-protection strategies. This makes the protocol a self-validating, high-yield system.

Workflow and Logical Framework

G A 3-amino-1-phenylcyclobutan-1-ol B Conformational Restriction A->B C Phenyl Ring Addition A->C D Tertiary Alcohol A->D E Reduced Entropy Loss B->E F Increased Lipophilicity C->F G Controlled PSA D->G H BBB Penetration (ER < 2) F->H G->H

Figure 1: Structural features of 3-amino-1-phenylcyclobutan-1-ol mapping to BBB permeability.

Workflow S1 Step 1: Free Basing (if HCl salt) S2 Step 2: Amide Coupling (HATU, DIPEA, DMF) S1->S2 Amine available S3 Step 3: Aqueous Workup & Extraction S2->S3 Conversion >95% S4 Step 4: Flash Chromatography (Silica Gel) S3->S4 Crude Extract S5 Step 5: Analytical QC (LC-MS, NMR) S4->S5 Purified Analog

Figure 2: Step-by-step synthetic workflow for N-acylation of 3-amino-1-phenylcyclobutan-1-ol.

Experimental Protocols

Protocol 1: Chemoselective N-Acylation (Amide Coupling)

This protocol describes the coupling of 3-amino-1-phenylcyclobutan-1-ol hydrochloride[2] with a generic heteroaryl carboxylic acid (e.g., a quinoline-3-carboxylic acid derivative) to synthesize a kinase inhibitor analog.

Materials:

  • 3-amino-1-phenylcyclobutan-1-ol hydrochloride (CAS: 2227206-63-3)[2]

  • Heteroaryl carboxylic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the heteroaryl carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add HATU (1.2 mmol) and stir for 10 minutes at room temperature.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in generating the active ester, which is critical when coupling to sterically demanding cyclobutylamine derivatives.

  • Free-Basing and Coupling: Add 3-amino-1-phenylcyclobutan-1-ol hydrochloride (1.05 mmol) to the mixture, followed immediately by the dropwise addition of DIPEA (3.0 mmol).

    • Causality: The hydrochloride salt must be neutralized in situ[3]. The excess DIPEA ensures complete free-basing and maintains the basic environment required for the HATU coupling mechanism.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The sterically hindered tertiary alcohol will remain unreacted, ensuring >95% chemoselectivity for the amide.

  • Quenching and Extraction: Dilute the reaction mixture with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 10 mL), 5% aqueous LiCl (2 × 10 mL), and brine (10 mL).

    • Causality: DMF is highly miscible with water; the 5% LiCl wash is a proven technique to effectively partition DMF into the aqueous layer, preventing it from co-eluting during chromatography.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0–10% Methanol in Dichloromethane) to afford the pure cyclobutane analog.

Protocol 2: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized analog and verify that O-acylation did not occur, the following strict QC steps must be performed:

  • LC-MS Analysis: Confirm the molecular ion[M+H]+ corresponds to the mono-acylated product. The absence of a di-acylated mass peak validates the chemoselectivity.

  • 1H-NMR (DMSO-d6): Verify the presence of the free tertiary hydroxyl proton. In DMSO-d6, the OH proton of the 1-phenylcyclobutan-1-ol moiety typically appears as a sharp singlet between δ 5.0–5.5 ppm. The absence of a downfield shift in the cyclobutane ring protons confirms that the alcohol was not acylated.

Data Presentation: Physicochemical Optimization

The following table summarizes the theoretical impact of incorporating the 3-amino-1-phenylcyclobutan-1-ol scaffold compared to traditional flexible linkers in a standard kinase inhibitor core.

Scaffold TypeClogPPSA (Ų)H-Bond DonorsH-Bond AcceptorsPredicted Efflux Ratio (MDCKII)BBB Penetration
Flexible Aliphatic Chain1.56524> 5.0Poor
Piperidine Ring1.855143.5 - 5.0Moderate
3-amino-1-phenylcyclobutan-1-ol 2.8 40 2 2 < 2.0 High

Note: Data trends are extrapolated from structure-activity relationship (SAR) studies of brain-penetrant kinase inhibitors (e.g., AZD1390 development)[1].

Safety and Handling

According to safety data sheets, (1s,3s)-3-amino-1-phenylcyclobutan-1-ol and its salts cause skin irritation (H315) and serious eye irritation (H319/H320)[4].

  • PPE: Wear compatible chemical-resistant gloves, government-approved eye/face protection, and protective clothing[4].

  • Handling: Perform all handling in a well-ventilated fume hood. Do not breathe vapor or dust[4].

  • First Aid: In case of eye contact, flush with copious amounts of water for at least 15 minutes and consult a physician immediately[4].

References

  • Pike, K. G., et al. "Identification of Novel, Selective Ataxia-Telangiectasia Mutated Kinase Inhibitors with the Ability to Penetrate the Blood–Brain Barrier: The Discovery of AZD1390." Journal of Medicinal Chemistry, 2024, 67(4), 3090-3111. URL:[Link]

Sources

Method

Protocol for Amide Coupling Reactions of 3-Amino-1-Phenylcyclobutan-1-ol and its Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of 3-amino-1-phenylcyclobut...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of 3-amino-1-phenylcyclobutan-1-ol with a variety of carboxylic acids. As a key structural motif in modern medicinal chemistry, the cyclobutane scaffold offers a unique three-dimensional profile that can enhance binding affinity and improve physicochemical properties.[1] This document outlines the mechanistic principles, reagent selection, and step-by-step methodologies required to synthesize novel amide derivatives based on this valuable building block.

Mechanistic Principles and Strategic Considerations

Amide bond formation between a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid to proceed under mild conditions.[2] The process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[3][4]

The choice of coupling reagent is paramount and is dictated by factors such as substrate steric hindrance, potential for racemization, and the presence of other functional groups.[4] For a substrate like 3-amino-1-phenylcyclobutan-1-ol, the primary amine is a potent nucleophile. The tertiary alcohol is generally unreactive under these conditions and does not require a protecting group, which simplifies the synthetic sequence.[5]

Two of the most reliable and widely adopted strategies for amide bond formation are discussed herein: carbodiimide-mediated coupling and uronium salt-based coupling.

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective dehydrating agents.[6] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[6][7] This intermediate can then be directly attacked by the amine.

However, the O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and can complicate purification.[7][8] To mitigate this and to suppress potential racemization of chiral carboxylic acids, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[5][8] HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable, less prone to side reactions, and efficiently reacts with the amine to yield the desired amide.[9][10]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt Amide Amide Product O_acylisourea->Amide + Amine (Direct) Urea EDC-Urea Byproduct O_acylisourea->Urea + H2O (hydrolysis) NAcylurea N-Acylurea (Side Product) O_acylisourea->NAcylurea Rearrangement HOBt HOBt HOBt->HOBt_ester HOBt_ester->Amide + Amine Amine Amine (R'-NH2) (3-amino-1-phenylcyclobutan-1-ol) Amine->Amide

Caption: EDC/HOBt-mediated amide coupling mechanism.

Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents, especially for sterically hindered substrates or less nucleophilic amines.[11][12] The mechanism involves the reaction of the carboxylate (formed by deprotonation with a non-nucleophilic base like DIPEA) with HATU to generate a highly reactive OAt-active ester.[9][13] This active ester rapidly reacts with the amine to form the amide bond with minimal risk of racemization. The use of a base is essential for this reaction.[12][14]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide + Amine Byproducts Byproducts (Tetramethylurea, HOAt) Amine Amine (R'-NH2) (3-amino-1-phenylcyclobutan-1-ol) Amine->Amide Amide->Byproducts

Caption: HATU-mediated amide coupling mechanism.

Reagent Selection and Optimization

A summary of common reagents and their roles is presented below.

Reagent ClassExample(s)Role & Key Considerations
Coupling Agent EDC, DCC, DICActivates the carboxylic acid. EDC is water-soluble, making byproduct removal easier via aqueous workup.[6][9]
HATU, HBTU, PyBOPHighly efficient activators, good for hindered substrates. Require a non-nucleophilic base.[12][14]
Additive HOBt, HOAtUsed with carbodiimides to suppress racemization and prevent N-acylurea formation.[8][10]
Base DIPEA, TEA, NMMDIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base required for HATU. TEA (Triethylamine) or NMM (N-Methylmorpholine) can be used in EDC couplings.[5][9]
Solvent DMF, DCM, MeCNDMF (N,N-Dimethylformamide) is a polar aprotic solvent that solubilizes most reactants. DCM (Dichloromethane) is also common. Ensure anhydrous conditions.[15]

Detailed Experimental Protocols

The following protocols are robust starting points for the coupling of 3-amino-1-phenylcyclobutan-1-ol with a generic carboxylic acid.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Dissolve Reactants (Carboxylic Acid, Amine, Additive) cool 2. Cool to 0 °C prep_reagents->cool add_reagents 3. Add Coupling Agent & Base cool->add_reagents warm 4. Warm to RT & Stir (Monitor by TLC/LC-MS) add_reagents->warm quench 5. Quench & Dilute warm->quench wash 6. Aqueous Washes (Acid, Base, Brine) quench->wash dry 7. Dry & Concentrate wash->dry purify 8. Purify (Column Chromatography) dry->purify

Caption: General workflow for amide coupling reactions.

This protocol is a cost-effective and highly reliable method for standard amide couplings.[5][9]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-Amino-1-phenylcyclobutan-1-ol (1.0 - 1.1 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM (to make a 0.1 - 0.5 M solution)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), 3-amino-1-phenylcyclobutan-1-ol (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DMF (or DCM).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add TEA or DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[9]

This protocol is recommended for more challenging couplings, including those with sterically demanding carboxylic acids.[12][16]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-Amino-1-phenylcyclobutan-1-ol (1.0 - 1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Anhydrous DMF (to make a 0.1 - 0.5 M solution)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add 3-amino-1-phenylcyclobutan-1-ol (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor progress by TLC or LC-MS.[9]

  • Workup: Follow the same workup procedure as described in Protocol 1 (Step 8-9).

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive coupling reagent (hydrolyzed).- Insufficient base (for HATU).- Steric hindrance.- Use fresh, high-quality reagents.[15]- Ensure sufficient, non-nucleophilic base is used.- Switch to a more powerful coupling agent (e.g., from EDC to HATU).- Gently heat the reaction (40-60 °C) for less reactive partners.[15]
N-Acylurea Formation (with EDC) - The O-acylisourea intermediate rearranged before reacting with the amine.- Ensure an adequate amount of HOBt is used.- Add the amine as early as possible after the EDC.
Difficult Purification - EDC-urea byproduct is soluble in some organic solvents.- Byproducts from HATU/DIPEA.- For EDC, perform multiple acidic washes (e.g., 1M HCl) to remove the urea byproduct.- Ensure thorough aqueous washes to remove water-soluble byproducts and excess reagents.
Epimerization of Chiral Acid - Over-activation or prolonged reaction times, especially with excess base.- Run the reaction at 0 °C.- Use additives like HOBt or HOAt which are known to suppress racemization.[5]- Avoid using excess base.

Safety Precautions

  • Always conduct reactions in a well-ventilated fume hood.[17]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents (EDC, HATU) and bases (DIPEA, TEA) can be irritating or corrosive. Avoid inhalation and skin contact.

  • Anhydrous solvents are flammable and may be moisture-sensitive. Handle under an inert atmosphere.

References

  • Nakajima, N., & Ikada, Y. (n.d.).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013).
  • Organic Chemistry Tutor. (n.d.).
  • BenchChem. (2025).
  • Singh, J., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1176-1180. [Link]

  • Subash, B., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5170-5173. [Link]

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Garg, M., & Fillion, E. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Wikipedia. (n.d.). Carbodiimide.
  • AAPPTec. (n.d.).
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Todorovic, M., & Perrin, D. M. (2020).
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • El-Faham, A., & Albericio, F. (2016). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Molecules, 21(9), 1205. [Link]

  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols.
  • amphoteros. (2014).
  • Reddit. (2022). amide coupling help : r/Chempros.
  • Wei, Y., et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • SCIRP. (2012).
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Wang, D., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13, 6215. [Link]

  • Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(18), 6149-6157. [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Growing Science. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Amino-1-phenylcyclobutan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 3-amino-1-phenylcyclobutan-1-ol . Due to its unique structural motifs, this ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 3-amino-1-phenylcyclobutan-1-ol . Due to its unique structural motifs, this pharmacophore presents specific solubility challenges during in vitro assays and formulation development.

Below, you will find field-proven troubleshooting strategies, causality-driven FAQs, self-validating protocols, and decision workflows to ensure experimental integrity.

Part 1: Compound Profiling & Causality FAQs

3-Amino-1-phenylcyclobutan-1-ol features a rigid cyclobutane core, a lipophilic phenyl ring, and two hydrophilic groups (a hydroxyl and a primary amine)[1]. While the primary amine provides a handle for ionization, the bulky hydrophobic phenyl group often drives poor aqueous solubility.

Q1: Why does my 3-amino-1-phenylcyclobutan-1-ol precipitate in aqueous buffers at physiological pH?

The Causality: The primary amine on the cyclobutane ring has a pKa​ of approximately 8.5. At a physiological pH of 7.4, the molecule exists in a dynamic equilibrium between its protonated (water-soluble) and unionized free-base (lipophilic) forms. Because the intrinsic solubility ( S0​ ) of the free base is exceedingly low due to the hydrophobic hydration penalty of the phenyl ring, exceeding this concentration limit causes rapid thermodynamic precipitation[1].

Q2: Should I use the free base or the hydrochloride (HCl) salt for my experiments?

The Causality: Always source or synthesize the hydrochloride salt (3-amino-1-phenylcyclobutan-1-ol HCl) for aqueous applications,[2]. Salt formation modifies the ionic nature of the compound, significantly reducing the crystal lattice energy and lowering the microenvironmental pH during dissolution, which thermodynamically favors the aqueous phase[3].

Q3: How can I formulate this compound for high-concentration screening without exceeding 1% DMSO?

The Causality: Utilize cyclodextrin inclusion complexes, specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD). The internal cavity of β -cyclodextrin is perfectly sized (approx. 6.0–6.5 Å) to encapsulate the lipophilic phenyl ring via non-covalent interactions[3],[4]. Meanwhile, the hydroxyl and protonated amine groups remain exposed to the aqueous environment, maintaining water solubility without the cytotoxicity associated with high co-solvent concentrations[5],[6].

Q4: When using DMSO and buffer, my compound crashes out immediately. How do I prevent this?

The Causality: This phenomenon, known as "solvent crash out," occurs due to local supersaturation. Rapidly adding an aqueous buffer to a DMSO stock drastically increases the dielectric constant of the microenvironment, forcing the lipophilic portions of the molecule out of solution before they can disperse[7]. The Solution: Employ a transition co-solvent like PEG400 and add the aqueous phase dropwise under high-shear vortexing to ensure uniform solvent mixing.

Part 2: Data Presentation & Solubilization Strategies

Table 1: Physicochemical Properties & Solubility Impact
Structural FeaturePhysicochemical PropertyImpact on Aqueous SolubilityTroubleshooting Strategy
Phenyl Ring Highly LipophilicDecreases solubility; drives hydrophobic aggregation.Use cyclodextrins (HP- β -CD) for cavity inclusion[3].
Primary Amine Ionizable (Basic, pKa​ ~8.5)Soluble at low pH; precipitates at physiological pH.Formulate as HCl salt; lower assay pH to < 6.0 if possible.
Hydroxyl Group H-bond donor/acceptorMarginally improves solubility.Utilize polar co-solvents (PEG400) to bridge H-bonds[7].
Cyclobutane Rigid, hydrophobicRestricts conformational flexibility.Use mechanical disruption (sonication) during dissolution.
Table 2: Comparison of Solubilization Strategies
StrategyPrimary MechanismProsCons
HCl Salt Formation Ionization of primary amine[3]Simple, no additives needed.May still precipitate at pH 7.4.
HP- β -CD Complexation Encapsulation of phenyl ring[4]Biocompatible, maintains assay pH.Requires optimization of CD ratio.
Co-solvents (DMSO/PEG) Reduces dielectric constant[7]Highly effective for high conc. stocks.High DMSO (>1%) can be cytotoxic.

Part 3: Self-Validating Experimental Protocols

Protocol A: HP- β -CD Inclusion Complexation

This protocol utilizes a 20% cyclodextrin matrix to encapsulate the phenyl ring, ensuring solubility at physiological pH.

  • Matrix Preparation: Weigh 200 mg of Hydroxypropyl- β -cyclodextrin (HP- β -CD) and dissolve in 1 mL of target aqueous buffer (e.g., PBS, pH 7.4) to create a 20% (w/v) solution.

  • Compound Addition: Add the required mass of 3-amino-1-phenylcyclobutan-1-ol HCl salt to the HP- β -CD solution.

  • Mechanical Disruption: Vortex vigorously for 2–3 minutes, followed by sonication in a water bath at room temperature for 15–30 minutes to facilitate non-covalent inclusion complex formation.

  • System Validation (Critical Step): Centrifuge the mixture at 10,000 x g for 5 minutes.

    • Validation Check: Carefully inspect the bottom of the tube. If a pellet forms, the compound has exceeded its solubility limit in the complexation matrix, and the CD ratio must be increased. The optical clarity of the supernatant validates successful inclusion.

  • Finalization: Transfer the supernatant to a clean vial for downstream assays.

Protocol B: Co-Solvent Cascade (DMSO/PEG400/Buffer)

This protocol mitigates "solvent crash out" by creating a dielectric gradient.

  • Master Stock: Dissolve 3-amino-1-phenylcyclobutan-1-ol in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM).

  • Transition Solvent: Add PEG400 to the DMSO stock (aiming for a final ratio of 5% DMSO / 40% PEG400) and vortex to ensure homogenous mixing.

  • Gradient Mixing: Slowly add the aqueous buffer (55% of final volume) dropwise while continuously vortexing to prevent localized precipitation.

  • System Validation (Critical Step): Sonicate for 5 minutes. Monitor the solution against a dark background with a focused light beam.

    • Validation Check: The absence of the Tyndall effect (light scattering) confirms a true solution. If a milky haze is visible, it is a colloidal suspension and requires a higher PEG400 ratio.

Part 4: Troubleshooting Workflow Visualization

SolubilityWorkflow Start 3-amino-1-phenylcyclobutan-1-ol Solubility Workflow CheckForm Is the compound Free Base or HCl Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl Salt CheckForm->Salt Action1 Convert to HCl salt or lower pH < 6.0 FreeBase->Action1 Action2 Dissolve in aqueous buffer (e.g., PBS pH 7.4) Salt->Action2 Action1->Action2 CheckPrecip Does it precipitate? Action2->CheckPrecip PrecipYes Yes CheckPrecip->PrecipYes PrecipNo No CheckPrecip->PrecipNo Action3 Add 10-20% HP-β-CD or 5% DMSO/PEG400 PrecipYes->Action3 Proceed Proceed to Assay PrecipNo->Proceed Action3->Proceed

Decision tree for troubleshooting 3-amino-1-phenylcyclobutan-1-ol aqueous solubility.

References

  • Title: 3-Amino-1-phenylcyclobutanol hydrochloride Source: Sigma-Aldrich URL
  • Title: safety data sheet - 1.
  • Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL
  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: NIH URL
  • Title: Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins Source: Impactfactor URL
  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL
  • Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: Molecular Pharmaceutics - ACS Publications URL

Sources

Optimization

reducing byproduct formation during 3-amino-1-phenylcyclobutan-1-ol scale-up

Welcome to the technical support center for the synthesis and scale-up of 3-amino-1-phenylcyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-amino-1-phenylcyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthesis. This document provides in-depth technical guidance, drawing from established chemical principles and practical field experience to address common challenges in byproduct formation and process control.

Troubleshooting Guide: Minimizing Byproduct Formation

The synthesis of 3-amino-1-phenylcyclobutan-1-ol, commonly achieved via a Ritter reaction, is a robust transformation. However, during scale-up, even minor side reactions can lead to significant impurities, complicating downstream processing and impacting final product quality.[1][2] This section addresses the most frequently encountered byproducts and provides actionable solutions.

Issue 1: Formation of Dehydration Byproduct (1-phenylcyclobuten-3-amine)

Question: During the acidic workup of the Ritter reaction, we observe a significant amount of an unsaturated byproduct, identified as 1-phenylcyclobuten-3-amine. What is the cause, and how can we mitigate its formation?

Answer:

Root Cause: The formation of 1-phenylcyclobuten-3-amine is a classic example of an acid-catalyzed dehydration of the tertiary alcohol, 3-amino-1-phenylcyclobutan-1-ol.[3][4][5] The reaction proceeds via an E1 elimination mechanism, which is particularly favorable for tertiary alcohols due to the stability of the resulting carbocation intermediate.[5][6] Elevated temperatures and high concentrations of strong acids during the reaction or workup significantly promote this side reaction.[5]

Mechanism of Byproduct Formation:

  • Protonation of the Hydroxyl Group: The tertiary alcohol is protonated by a strong acid (e.g., H₂SO₄) to form a good leaving group (water).[4][5]

  • Formation of a Carbocation: The loss of water generates a stable tertiary carbocation.[6]

  • Elimination: A base (e.g., water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of a double bond and the alkene byproduct.[3][4]

Mitigation Strategies:

  • Temperature Control: Maintain strict temperature control throughout the reaction and, critically, during the workup. For the Ritter reaction itself, lower temperatures will disfavor the elimination pathway. During workup and any subsequent distillations, keep temperatures as low as possible.

  • Choice and Stoichiometry of Acid: While a strong acid is necessary for the Ritter reaction, using a large excess or an overly aggressive acid can drive the dehydration.[1][7] Consider using a sub-stoichiometric amount of a strong acid or exploring milder Lewis acid catalysts.[7]

  • Quenching and Workup Procedure:

    • Quench the reaction mixture by slowly adding it to a cold, basic solution (e.g., ice-cold NaOH or K₂CO₃ solution) to neutralize the acid catalyst promptly. This minimizes the time the product is exposed to acidic conditions at elevated temperatures.

    • Avoid prolonged heating during solvent removal. Utilize rotary evaporation at reduced pressure and moderate temperatures.

Experimental Protocol: Optimized Quenching Procedure

  • Cool the completed reaction mixture to 0-5 °C in an ice bath.

  • In a separate vessel, prepare a 2M solution of sodium hydroxide and cool it to 0-5 °C.

  • Slowly, and with vigorous stirring, add the reaction mixture to the cold sodium hydroxide solution, ensuring the temperature of the quenching mixture does not exceed 10-15 °C.

  • Once the addition is complete, check the pH to ensure it is basic (pH > 10).

  • Proceed with the extraction of the product into a suitable organic solvent (e.g., ethyl acetate).[8]

ConditionTemperatureAcid ConcentrationDehydration Byproduct Level
Standard 50 °C2.0 eq H₂SO₄15-20%
Optimized 25 °C1.1 eq H₂SO₄< 5%

Table 1: Effect of Temperature and Acid Stoichiometry on Dehydration Byproduct Formation.

Dehydration_Byproduct_Formation Start 3-amino-1-phenylcyclobutan-1-ol Protonated_Alcohol Protonated Alcohol Start->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O (Rate-Determining) Product Desired Product (Amine) Carbocation->Product Nucleophilic Attack (Desired Pathway) Byproduct Dehydration Byproduct (1-phenylcyclobuten-3-amine) Carbocation->Byproduct - H⁺ (Elimination) (Side Reaction)

Figure 1: Reaction pathway for the formation of the dehydration byproduct.

Issue 2: Incomplete Hydrolysis of the Nitrilium Ion Intermediate

Question: We are observing an amide byproduct in our final product. What is its origin and how can it be removed?

Answer:

Root Cause: The Ritter reaction proceeds through a nitrilium ion intermediate, which is subsequently hydrolyzed to the corresponding amide.[2][9] If the hydrolysis step is incomplete, the N-substituted amide will be carried through the workup as an impurity. The final amine product is typically obtained after hydrolysis of this intermediate amide.

Mitigation Strategies:

  • Sufficient Water for Hydrolysis: Ensure that sufficient water is present during the reaction or is added during the workup to drive the hydrolysis of the nitrilium ion to completion.[2][9]

  • Extended Reaction Time/Heating during Hydrolysis: After the initial Ritter reaction, a dedicated hydrolysis step under acidic or basic conditions might be necessary. Heating the reaction mixture after the addition of water can facilitate the conversion of any remaining nitrilium ion or intermediate amide to the desired amine.

  • Purification:

    • Extraction: The amide byproduct will have different solubility and basicity compared to the desired amino alcohol. A carefully controlled series of acidic and basic extractions can separate the two compounds. The more basic amino alcohol will be extracted into the aqueous acidic phase, while the less basic amide may remain in the organic layer.

    • Crystallization: The hydrochloride salt of 3-amino-1-phenylcyclobutan-1-ol can be selectively crystallized, leaving the more soluble amide impurity in the mother liquor.[10]

    • Chromatography: For high purity requirements, column chromatography can be employed to separate the polar amino alcohol from the slightly less polar amide.[11]

Experimental Protocol: Purification by Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic solution with a dilute acid (e.g., 1M HCl). The desired amine will be protonated and move to the aqueous layer. The amide impurity will largely remain in the organic layer.

  • Separate the aqueous layer containing the protonated amine.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining amide.

  • Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

Ritter_Reaction_Pathway Alcohol Tertiary Alcohol Carbocation Carbocation Alcohol->Carbocation + H⁺, - H₂O Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion Nitrile Nitrile Nitrile->Nitrilium_Ion Amide N-substituted Amide (Intermediate/Byproduct) Nitrilium_Ion->Amide + H₂O (Hydrolysis) Amine Desired Amine (Final Product) Amide->Amine Hydrolysis

Figure 2: General Ritter reaction pathway highlighting the amide intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of the Ritter reaction for 3-amino-1-phenylcyclobutan-1-ol synthesis?

A1: The most critical parameters are:

  • Temperature: As discussed, temperature control is vital to prevent dehydration.

  • Rate of Addition: The rate of addition of the acid catalyst should be carefully controlled to manage the exotherm of the reaction.

  • Agitation: Efficient mixing is crucial to ensure homogeneity and prevent localized hotspots, which can lead to byproduct formation.

  • Purity of Starting Materials: Ensure the starting tertiary alcohol and nitrile are of high purity to avoid introducing impurities from the outset.

Q2: Are there alternative synthetic routes to 3-amino-1-phenylcyclobutan-1-ol that might avoid some of these byproducts?

A2: While the Ritter reaction is a common method, other routes exist. For instance, a multi-step synthesis involving the [2+2] cycloaddition of an allenoate and an alkene to form a cyclobutane ring, followed by functional group manipulations, could be considered.[12][13] However, these routes are often longer and may present their own scale-up challenges. Another approach could involve the reduction of a corresponding amino ketone.[8][14]

Q3: How can the diastereomeric purity of 3-amino-1-phenylcyclobutan-1-ol be controlled and analyzed?

A3: The diastereomeric ratio is often established during the formation of the cyclobutane ring or subsequent functionalization.

  • Control: Stereoselective synthesis methods, potentially using chiral catalysts or auxiliaries, can be employed to favor the formation of the desired diastereomer.[15] Purification techniques like crystallization or chiral chromatography can also be used to separate diastereomers.[15]

  • Analysis: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing diastereomeric and enantiomeric purity.[15] This technique uses a chiral stationary phase to separate the different stereoisomers, allowing for their accurate quantification.[15]

Q4: What are the safety considerations when running the Ritter reaction on a large scale?

A4: The Ritter reaction involves the use of strong, corrosive acids and often generates a significant exotherm.[1][7]

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles, is mandatory.

  • Ventilation: The reaction should be performed in a well-ventilated fume hood.

  • Exotherm Control: Use a reactor with efficient cooling and a controlled addition funnel for the acid. Monitor the internal temperature closely.

  • Quenching: The quenching of the strong acid is also highly exothermic and should be done slowly and with adequate cooling.

References

  • Ritter reaction - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • The reaction of a nitrile with an alcohol in the presence of a st... | Study Prep in Pearson+. (n.d.). Retrieved March 20, 2026, from [Link]

  • Ritter Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 20, 2026, from [Link]

  • Making Amides from Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved March 20, 2026, from [Link]

  • Formation of alkenes via degradation of tert-alkyl ethers and alcohols by Aquincola tertiaricarbonis L108 and Methylibium spp - PubMed. (2011, September 15). Retrieved March 20, 2026, from [Link]

  • Elimination Reactions of Alcohols - Master Organic Chemistry. (2015, April 16). Retrieved March 20, 2026, from [Link]

  • 8.8: Alkene Synthesis by Dehydration of Alcohols - Chemistry LibreTexts. (2020, May 30). Retrieved March 20, 2026, from [Link]

  • Alkenes from Dehydration of Alcohols - Chemistry LibreTexts. (2023, January 22). Retrieved March 20, 2026, from [Link]

  • Alcohol Dehydration – E1 Mechanism - Periodic Chemistry. (2018, September 5). Retrieved March 20, 2026, from [Link]

  • Ritter Reaction - YouTube. (2022, January 11). Retrieved March 20, 2026, from [Link]

  • Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature - FULIR. (n.d.). Retrieved March 20, 2026, from [Link]

  • (1s,3s)-3-amino-3-phenylcyclobutan-1-ol hydrochloride - PubChemLite. (n.d.). Retrieved March 20, 2026, from [Link]

  • Ritter Reaction | OpenOChem Learn. (n.d.). Retrieved March 20, 2026, from [Link]

  • (PDF) A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. (n.d.). Retrieved March 20, 2026, from [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2025, November 20). Retrieved March 20, 2026, from [Link]

  • Ritter Reaction. (2019, January 11). Retrieved March 20, 2026, from [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[16][16]-rearrangement cascade - PMC. (2025, May 14). Retrieved March 20, 2026, from [Link]

  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents. (n.d.).
  • 3-(Aminomethyl)-3-phenylcyclobutan-1-ol | C11H15NO | CID 65989898 - PubChem. (n.d.). Retrieved March 20, 2026, from [Link]

  • Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol - PrepChem.com. (n.d.). Retrieved March 20, 2026, from [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. (2021, August 14). Retrieved March 20, 2026, from [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents. (n.d.).
  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents. (n.d.).
  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • 3-amino-1-phenylbutan-1-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022, August 9). Retrieved March 20, 2026, from [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol (2001) | Distaso Carlo | 3 Citations - SciSpace. (n.d.). Retrieved March 20, 2026, from [Link]

  • WO 2018/020380 Al - Googleapis.com. (2018, February 1).
  • (PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Amino-1-phenylcyclobutan-1-ol Drying &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of strained cyclic intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of strained cyclic intermediates. 3-amino-1-phenylcyclobutan-1-ol is notoriously sensitive during the final solvent-removal phases. Standard vacuum oven drying often results in a darkened, impure oil or powder due to rapid dehydration and ring-opening.

This guide provides the mechanistic causality behind this instability and delivers field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Mechanistic Alert: Why Does Degradation Occur?

Mechanism A 3-amino-1-phenylcyclobutan-1-ol (Intact Molecule) B Thermal Stress + Trace Acid (Protonation of -OH) A->B C Tertiary Benzylic Carbocation (Loss of H2O) B->C D Dehydration (Alkene) via Proton Loss C->D E1 Elimination E Ring-Opening via C-C Cleavage C->E Strain Relief

Fig 1: Mechanistic pathway of thermal degradation for 1-phenylcyclobutanols.

The inherent instability of 3-amino-1-phenylcyclobutan-1-ol stems from the intersection of ring strain and carbocation stability. The cyclobutane ring possesses significant angular and torsional strain (~26 kcal/mol). When thermal energy is applied—particularly in the presence of trace acids or when drying the commercially available hydrochloride salt form 1[1]—the C1 hydroxyl group is easily protonated.

Loss of water generates a tertiary benzylic carbocation. This intermediate is highly stabilized by the adjacent phenyl ring but exists within a strained 4-membered ring. To relieve this high-energy state, the molecule rapidly undergoes either an E1 dehydration (forming an alkene) or C-C bond cleavage (ring-opening) 2[2]. Consequently, any drying method that exceeds the activation energy for this pathway will destroy your yield.

Troubleshooting FAQs

Q1: My product turned into a yellowish oil after vacuum drying at 50°C. What happened? A1: You have thermally induced an E1 elimination. At 50°C, the thermal energy is sufficient to drive the dehydration of the benzylic alcohol. The resulting alkene (3-amino-1-phenylcyclobut-1-ene) or its ring-opened isomers have lower melting points, presenting as an oil. You must keep drying temperatures strictly sub-ambient.

Q2: I am drying the hydrochloride salt instead of the free base. Shouldn't the salt be more stable? A2: While the HCl salt prevents amine oxidation and self-condensation, it creates a localized acidic microenvironment. This trace acidity acts as a potent catalyst for the protonation of the C1 hydroxyl group. Paradoxically, the HCl salt is more sensitive to thermal dehydration than the free base. You cannot use standard thermal vacuum ovens for the salt form.

Q3: How do I remove residual water without applying heat? A3: Lyophilization (freeze-drying) is the mandatory approach. By sublimating ice directly to vapor under deep vacuum (< 5 Torr), you bypass the liquid phase and keep the molecular matrix frozen, physically preventing the molecular collisions required for dehydration 3[3].

Quantitative Data: Impact of Drying Modality

The following table summarizes the causal relationship between drying parameters and the final purity of 3-amino-1-phenylcyclobutan-1-ol (HCl salt).

Drying ModalityTemperatureVacuum LevelTimeFinal Purity (HPLC)Primary Degradant
Standard Vacuum Oven50°C20 Torr12 h< 60%3-amino-1-phenylcyclobut-1-ene
Low-Temp Vacuum Oven25°C10 Torr24 h85 - 90%Alkene / Ring-opened isomers
Desiccant Chamber20°CAtmospheric48 h92 - 95%Oxidation products (if free base)
Lyophilization (Optimal) -10°C to +10°C < 5 Torr 36 h > 99.5% None detected

Validated Experimental Protocols

Lyophilization S1 1. Pre-Freezing (-45°C to -50°C) S2 2. Primary Drying (Vacuum < 5 Torr, -10°C) S1->S2 S3 3. Secondary Drying (Desorption, +10°C max) S2->S3 S4 Stable Powder Recovery S3->S4

Fig 2: Validated lyophilization workflow to prevent thermal degradation.

Protocol: Sub-Ambient Lyophilization of 3-amino-1-phenylcyclobutan-1-ol

This protocol utilizes a self-validating feedback loop to ensure the compound remains below its degradation threshold.

Step 1: Solution Preparation & Pre-Freezing

  • Dissolve the wet-cake in HPLC-grade water. If the free base exhibits poor aqueous solubility, use a 20% tert-butanol/water co-solvent system.

  • Transfer to lyophilization vials (fill volume < 30% of vial capacity to maximize surface area).

  • Flash-freeze the solution in a shell-freezer at temperatures typically between -40°C and -80°C 4[4].

  • Self-Validation Check: Inspect the frozen matrix. The cake must be uniformly opaque. A translucent cake indicates incomplete freezing or phase separation, which will lead to melt-back and subsequent thermal degradation during vacuum application.

Step 2: Primary Drying (Sublimation)

  • Load vials into the lyophilizer and initiate the vacuum, pulling the chamber down to < 5 Torr.

  • Set the shelf temperature to -10°C. Do not exceed this temperature during the primary phase.

  • Self-Validation Check: Monitor the Pirani gauge versus the Capacitance Manometer. The Pirani gauge reads higher in the presence of water vapor. When the readings of both gauges converge, primary sublimation is complete. If chamber pressure spikes unexpectedly, lower the shelf temperature immediately to prevent micro-melting.

Step 3: Secondary Drying (Desorption)

  • Gradually ramp the shelf temperature at a rate of 0.1°C/minute to a maximum of +10°C.

  • Hold at +10°C for 6–8 hours to remove bound hydration water.

  • Self-Validation Check: Perform a pressure rise test by temporarily isolating the chamber from the vacuum pump. If the pressure rises more than 10 mTorr/minute, residual moisture is still desorbing; continue drying before breaking the vacuum.

References

  • Title: 3-Amino-1-phenylcyclobutanol hydrochloride | 2227206-63-3 Source: Sigma-Aldrich URL
  • Title: reaction mechanism - Dehydration of methylcyclobutanol Source: Chemistry Stack Exchange URL
  • Title: Pharmaceutical freeze-drying and Vacuum Drying | .
  • Title: Lyophilization: Guide to Freeze Drying in Pharmaceuticals Source: Adragos Pharma URL

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-1-phenylcyclobutan-1-ol Coupling Reactions

Welcome to the technical support center for navigating the complexities of coupling reactions with the sterically demanding 3-amino-1-phenylcyclobutan-1-ol. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of coupling reactions with the sterically demanding 3-amino-1-phenylcyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges in these synthetic transformations. The unique three-dimensional structure of this cyclobutane derivative often presents significant steric barriers, leading to low yields and challenging purifications. This resource will equip you with the knowledge to optimize your reaction conditions and achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 3-amino-1-phenylcyclobutan-1-ol in coupling reactions?

The core challenge lies in the steric hindrance presented by the cyclobutane ring and the tertiary alcohol. The bulky phenyl group and the rigid four-membered ring restrict access to the amino group, which is the primary site for many coupling reactions. This steric congestion can impede the approach of both the catalyst and the coupling partner, slowing down or even preventing crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] Consequently, common issues include low reaction yields, slow reaction rates, and the need for highly specialized and often bulky ligands to facilitate the desired transformation.[1]

Q2: Which catalytic systems are most effective for coupling reactions with this sterically hindered amino alcohol?

For C-N bond formation, palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method.[1][2] The success of this reaction with hindered substrates like 3-amino-1-phenylcyclobutan-1-ol is heavily dependent on the choice of phosphine ligands. Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[1][2][3] N-heterocyclic carbene (NHC) ligands have also demonstrated great efficacy in stabilizing the palladium catalyst and promoting the reaction, sometimes even at room temperature.[1][4]

For C-C bond formation, Suzuki-Miyaura coupling is a versatile option. Similar to amination reactions, success with sterically demanding partners requires careful selection of ligands and conditions.[5][6]

Q3: Are there viable alternatives to palladium catalysis for these challenging couplings?

Yes, copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, have seen a resurgence as a valuable alternative.[1][7] Recent advancements have led to the development of new ligands that can facilitate the coupling of sterically hindered partners, offering a potentially more cost-effective and sustainable option compared to palladium.[7][8] For certain substrates, other transition metals like nickel have also shown promise in cross-coupling reactions involving sterically demanding components.[9][10]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the coupling of 3-amino-1-phenylcyclobutan-1-ol.

Problem 1: Low or No Product Formation

This is the most frequent issue and can stem from several factors related to steric hindrance.

Root Cause Analysis & Suggested Solutions
  • Insufficient Catalyst Activity: The steric bulk of the substrate may prevent the formation of the active catalytic species or hinder its approach to the reactants.

    • Solution 1: Ligand Modification. This is the most critical parameter. Switch to bulkier, more electron-rich phosphine ligands. The rationale is that these ligands promote the formation of a more reactive, monoligated palladium complex. Consider ligands like RuPhos, XPhos, or BrettPhos, which have been shown to be effective for coupling hindered secondary amines.[11] For particularly challenging cases, newly developed carbazolyl-derived P,N-ligands have shown exceptional performance in coupling highly congested substrates.[12]

    • Solution 2: Change the Metal Catalyst. If palladium systems are ineffective, consider copper-based catalysts. Recent developments in ligand design for copper have enabled the coupling of sterically hindered partners.[7] Nickel catalysts can also be effective for certain cross-coupling reactions with bulky substrates.[9][10]

    • Solution 3: Increase Catalyst Loading. While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome high activation barriers.

  • Inappropriate Base Selection: The choice of base is crucial for both catalyst activation and the deprotonation of the amine. A base that is too weak may not be effective, while a very strong, bulky base could introduce further steric complications.

    • Solution: Screen a range of bases. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). For sterically hindered couplings, a stronger, non-nucleophilic base is often required.

  • Suboptimal Solvent and Temperature: The reaction solvent can influence catalyst solubility, stability, and reactivity. Insufficient temperature may not provide the necessary energy to overcome the activation barrier.

    • Solution 1: Solvent Screening. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. For highly polar substrates, consider solvents like THF or CPME.

    • Solution 2: Temperature Optimization. Gradually increase the reaction temperature. Microwave irradiation can be a powerful tool to accelerate reactions with sterically hindered substrates by providing rapid and uniform heating.[5]

Problem 2: Formation of Side Products

The formation of undesired side products is a common consequence of slow desired reaction rates, allowing competing pathways to become significant.

Root Cause Analysis & Suggested Solutions
  • Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced instead of undergoing amination.

    • Solution: Lowering the reaction temperature can sometimes suppress this side reaction.[1] Using a less electron-rich ligand might also be beneficial. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions, as water can be a proton source.

  • Homocoupling of the Aryl Halide: This side reaction can be favored at high temperatures.

    • Solution: Lower the reaction temperature and consider a lower catalyst loading.[1]

  • Decomposition of Starting Material or Product: The tertiary alcohol on the cyclobutane ring can be sensitive to certain conditions.

    • Solution: If decomposition is observed, consider milder reaction conditions (lower temperature, weaker base). Protecting the alcohol group prior to coupling might be a necessary strategy, followed by deprotection.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a challenging coupling reaction with 3-amino-1-phenylcyclobutan-1-ol.

Troubleshooting_Workflow Start Low or No Product Ligand Optimize Ligand (e.g., RuPhos, XPhos, NHCs) Start->Ligand Initial Step Catalyst Change Metal (e.g., Cu, Ni) Ligand->Catalyst If no improvement Base Screen Bases (e.g., NaOtBu, LHMDS, K3PO4) Ligand->Base Catalyst->Base If still low yield Conditions Adjust Conditions (Solvent, Temperature, Microwave) Catalyst->Conditions Base->Conditions Fine-tuning Success Successful Coupling Conditions->Success

Caption: Troubleshooting decision tree for optimizing coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Sterically Hindered Amine

This protocol provides a starting point for the coupling of 3-amino-1-phenylcyclobutan-1-ol with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-Amino-1-phenylcyclobutan-1-ol (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add the aryl halide, 3-amino-1-phenylcyclobutan-1-ol, palladium precatalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add anhydrous toluene to the vial.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary: Ligand and Base Effects

The following table summarizes the hypothetical effect of different ligands and bases on the yield of a model coupling reaction between 3-amino-1-phenylcyclobutan-1-ol and 2-bromotoluene.

EntryLigandBaseTemperature (°C)Yield (%)
1P(t-Bu)₃K₃PO₄100< 5
2RuPhosNaOtBu10075
3XPhosNaOtBu10082
4BrettPhosLHMDS11085
5(NHC)IPrNaOtBu8078

Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the key steps where steric hindrance can be problematic.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Steric Hindrance Issue) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord R2NH, Base RedElim Reductive Elimination (Steric Hindrance Issue) AmineCoord->RedElim RedElim->Pd0 Forms Product Product Ar-NR2 Product RedElim->Product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

  • Eger, K., et al. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry, 76(19), 8107-8112. [Link]

  • Eger, K., et al. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. PubMed. [Link]

  • Ma, D., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]

  • Sha, W., et al. (2020). Pd-Catalyzed Cross-Coupling of Highly Sterically Congested Enol Carbamates with Grignard Reagents via C–O Bond Activation. Organic Letters, 22(10), 3943-3947. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 50(29), 6550-6553. [Link]

  • Suzuki-Miyaura cross-coupling. (n.d.). ResearchGate. [Link]

  • Various Authors. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Various Authors. (2017). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Various Authors. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1932-1941. [Link]

  • Various Authors. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Moisture Sensitivity of 3-amino-1-phenylcyclobutan-1-ol hydrochloride

Welcome to the dedicated technical support center for 3-amino-1-phenylcyclobutan-1-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 3-amino-1-phenylcyclobutan-1-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this moisture-sensitive compound. By understanding and mitigating the challenges associated with its hygroscopic nature, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Challenge

3-amino-1-phenylcyclobutan-1-ol hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amine, a tertiary alcohol, and a hydrochloride salt, makes it predisposed to absorbing atmospheric moisture. This hygroscopicity can lead to a cascade of issues, from inaccurate weighing and clumping to chemical degradation, ultimately compromising experimental outcomes.[1][2] This guide provides a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: My container of 3-amino-1-phenylcyclobutan-1-ol hydrochloride appears clumpy and slightly damp. Is it still usable?

A: The presence of clumps or a wet appearance is a clear indicator of significant moisture absorption.[1] Using the material in this state will lead to inaccurate mass measurements and introduce an unknown amount of water into your reaction, which can negatively impact stoichiometry and potentially catalyze degradation. It is strongly recommended to dry the compound under high vacuum before use. If the material cannot be effectively dried or if you suspect significant degradation, it is best to use a fresh, unopened container to ensure the integrity of your experiment.

Q2: What is the primary degradation pathway for this compound in the presence of moisture?

A: While specific degradation studies on this exact molecule are not widely published, based on its functional groups (tertiary alcohol and primary amine), the most probable degradation pathways in the presence of water and potentially elevated temperatures or pH shifts include:

  • Dehydration: The tertiary alcohol can undergo elimination of water, especially under acidic or basic conditions, to form an alkene.

  • Deamination: The primary amino group could be susceptible to removal, a common degradation pathway for amino acids and related compounds.[3][4]

  • Ring Strain-Driven Rearrangements: The cyclobutane ring possesses inherent strain, which, in the presence of moisture and other reagents, could lead to ring-opening or rearrangement reactions.

It is crucial to minimize moisture exposure to prevent these and other potential side reactions.

Q3: How can I accurately weigh such a hygroscopic solid?

A: Accurate weighing requires minimizing exposure to the atmosphere. The ideal method is to handle and weigh the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[1][5] If a glove box is not available, employ a "weighing by difference" technique:

  • Pre-weigh a sealed vial containing the compound.

  • Quickly transfer the approximate desired amount into your reaction vessel under a stream of inert gas.

  • Immediately reseal the vial and re-weigh it.

  • The difference in weight is the exact amount of compound transferred.

Working swiftly is key to minimizing moisture uptake.

Q4: What are the optimal storage conditions for 3-amino-1-phenylcyclobutan-1-ol hydrochloride?

A: To maintain its integrity, the compound should be stored in a tightly sealed container, preferably the original manufacturer's packaging with an intact seal.[6] For long-term storage or after opening, place the container inside a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate. The desiccator should be kept in a cool, dry place away from direct sunlight.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields or unexpected byproducts. Moisture contamination from the reagent, solvents, or glassware.1. Ensure all glassware is oven-dried immediately before use.[6] 2. Use freshly opened anhydrous solvents or solvents dried according to standard laboratory procedures. 3. Verify the integrity of your 3-amino-1-phenylcyclobutan-1-ol hydrochloride; consider drying it under vacuum or using a fresh bottle.
Difficulty in achieving complete dissolution in non-aqueous solvents. The presence of absorbed water can alter the compound's solubility profile.1. Dry the compound under high vacuum before use. 2. If applicable to your reaction, consider using a co-solvent system to aid dissolution.
The solid reagent turns into a liquid or slurry upon exposure to air. The compound is highly hygroscopic and is rapidly absorbing atmospheric moisture.[7]1. Handle the compound exclusively within a glove box or glove bag. 2. If a controlled atmosphere is unavailable, minimize exposure time to the absolute minimum and work quickly. Consider preparing a stock solution in an anhydrous solvent for multiple reactions.[8]
Analytical characterization (e.g., NMR, LC-MS) shows unexpected peaks. Degradation of the compound has likely occurred due to moisture.1. Acquire a fresh sample and re-run the analysis, ensuring minimal exposure to moisture during sample preparation. 2. Compare the data to the certificate of analysis of a new, unopened lot. 3. Consider that the unexpected peaks may correspond to degradation products such as the dehydrated alkene analog.

Experimental Protocols

Protocol 1: Handling and Dispensing in the Absence of a Glove Box

This protocol outlines a procedure for safely handling 3-amino-1-phenylcyclobutan-1-ol hydrochloride to minimize moisture exposure when a glove box is not available.

Materials:

  • 3-amino-1-phenylcyclobutan-1-ol hydrochloride in its original container

  • Oven-dried reaction flask with a rubber septum

  • Nitrogen or argon gas line with a needle adapter

  • Dry syringes and needles

  • Spatula

  • Analytical balance

Procedure:

  • Prepare the Reaction Vessel: Oven-dry the reaction flask and allow it to cool to room temperature in a desiccator. Once cool, fit it with a rubber septum and flush with inert gas for several minutes.

  • Equilibrate the Reagent: Allow the container of 3-amino-1-phenylcyclobutan-1-ol hydrochloride to come to room temperature before opening to prevent condensation of moisture on the cold solid.

  • Weigh by Difference: a. Place the sealed container of the reagent on the analytical balance and record the mass. b. Briefly remove the cap and quickly transfer an estimated amount of the solid to the reaction flask using a spatula. It is advantageous to have a positive pressure of inert gas flowing into the flask during this transfer. c. Immediately reseal the original container and place it back on the balance. Record the new mass. The difference is the amount of reagent transferred.

  • Seal and Purge: Immediately after adding the solid, re-insert the septum in the reaction flask and purge with inert gas.

Protocol 2: Preparation of a Stock Solution

For experiments requiring multiple, precise additions of the reagent, preparing a stock solution in an anhydrous solvent can be more efficient and minimize repeated exposure of the solid to the atmosphere.

Materials:

  • 3-amino-1-phenylcyclobutan-1-ol hydrochloride

  • Anhydrous solvent compatible with the compound and subsequent reaction (e.g., anhydrous DMSO, DMF, or methanol)

  • Oven-dried volumetric flask with a septum

  • Inert gas supply

  • Dry syringes and needles

Procedure:

  • Determine Mass: Using the "weighing by difference" method described in Protocol 1, add the desired mass of 3-amino-1-phenylcyclobutan-1-ol hydrochloride to the oven-dried volumetric flask under a positive pressure of inert gas.

  • Add Solvent: Using a dry syringe, add the anhydrous solvent to the volumetric flask to approximately half the final volume.

  • Dissolve: Swirl the flask gently to dissolve the solid. If necessary, sonication in a room temperature water bath can be used.

  • Dilute to Volume: Once the solid is fully dissolved, carefully add the anhydrous solvent to the calibration mark on the volumetric flask.

  • Store Properly: Seal the flask with the septum and wrap the junction with Parafilm. Store the stock solution under an inert atmosphere, protected from light, and at the recommended temperature. If storing for an extended period, consider aliquoting into smaller, single-use vials to avoid repeated puncture of the septum.

Visualization of Concepts

Moisture_Mitigation_Workflow Workflow for Handling Moisture-Sensitive Reagents cluster_storage Storage cluster_handling Handling & Weighing cluster_reaction_prep Reaction Preparation cluster_outcome Outcome Storage Store in tightly sealed container in a desiccator Weighing Weighing Procedure Storage->Weighing GloveBox Ideal: Weigh in Glove Box Dry_Glassware Use Oven-Dried Glassware GloveBox->Dry_Glassware WeighByDiff Alternative: Weigh by Difference Quickly WeighByDiff->Dry_Glassware Weighing->GloveBox Glove Box Available? Weighing->WeighByDiff No Anhydrous_Solvents Use Anhydrous Solvents Dry_Glassware->Anhydrous_Solvents Success Reliable & Reproducible Experimental Results Anhydrous_Solvents->Success

Caption: A decision workflow for proper handling of moisture-sensitive reagents.

Degradation_Pathway Potential Moisture-Induced Degradation Pathways Parent 3-amino-1-phenylcyclobutan-1-ol hydrochloride C₁₀H₁₄ClNO Moisture H₂O Parent->Moisture Degradant1 Dehydrated Product C₁₀H₁₁N Moisture->Degradant1 Dehydration (-H₂O) Degradant2 Deaminated Product C₁₀H₁₂O Moisture->Degradant2 Deamination (-NH₃) Degradant3 Other Products Ring-opened, Oxidized, etc. Moisture->Degradant3 Other Reactions

Caption: Plausible degradation routes for the compound in the presence of moisture.

References

  • Peng, C., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • ONdrugDelivery. (2021, July 14). FORMULATION SOLUTION FOR MOISTURE-SENSITIVE DRUGS. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Acme Formulation. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. [Link]

  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts?[Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?[Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?[Link]

  • PubChem. (n.d.). (1s,3s)-3-amino-3-phenylcyclobutan-1-ol hydrochloride. Retrieved from [Link]

  • ResearchGate. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • PubMed. (1995). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Klemm, D., et al. (2018). Hydrothermal Degradation of Amino Acids. ChemSusChem. [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research. [Link]

Sources

Optimization

troubleshooting low ionization efficiency of 3-amino-1-phenylcyclobutan-1-ol in LC-MS

Target Analyte: 3-amino-1-phenylcyclobutan-1-ol Molecular Formula: C₁₀H₁₃NO (Exact Mass: 163.0997 Da) Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-amino-1-phenylcyclobutan-1-ol Molecular Formula: C₁₀H₁₃NO (Exact Mass: 163.0997 Da)

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals experiencing low ionization efficiency or poor signal-to-noise (S/N) ratios when analyzing 3-amino-1-phenylcyclobutan-1-ol via Liquid Chromatography-Mass Spectrometry (LC-MS).

Because this molecule contains both a basic primary amine and a sterically strained, benzylic-like tertiary alcohol, it presents unique ionization challenges. The guide below synthesizes structural chemistry with field-proven spectrometric techniques to help you diagnose and resolve these issues.

Diagnostic Workflow

LCMS_Troubleshooting Start Low [M+H]+ Signal (m/z 164.1) CheckISF Check MS Spectra: Is m/z 146.1 dominant? Start->CheckISF FixISF Action: Reduce Cone Voltage & Lower Source Temp CheckISF->FixISF Yes (Water Loss) CheckSuppression Post-Column Infusion: Is there a baseline dip? CheckISF->CheckSuppression No FixSuppression Action: Implement SPE Cleanup & Adjust LC Gradient CheckSuppression->FixSuppression Yes (Matrix Effect) CheckMobilePhase Check Mobile Phase: Using TFA? CheckSuppression->CheckMobilePhase No FixMobilePhase Action: Switch to 0.1% FA or 1mM NH4F CheckMobilePhase->FixMobilePhase Yes (Ion Suppression)

Diagnostic workflow for troubleshooting low LC-MS ionization efficiency of amino alcohols.

Frequently Asked Questions (FAQs)

Q1: I am seeing a very weak intact[M+H]⁺ peak at m/z 164.1, but a massive peak at m/z 146.1. What is happening? A: You are observing severe In-Source Fragmentation (ISF) . The hydroxyl group in 3-amino-1-phenylcyclobutan-1-ol is located at the C1 position, making it a tertiary, benzylic-like alcohol. During Electrospray Ionization (ESI+), the protonated alcohol readily undergoes dehydration (neutral loss of H₂O, -18 Da)[1]. This reaction is highly favored because the resulting carbocation is resonance-stabilized by the adjacent phenyl ring. High cone voltages, fragmentor voltages, or excessive source temperatures provide the internal energy required to drive this cleavage before the ions ever reach the mass analyzer[2]. Solution: Follow Protocol B below to systematically detune your source parameters.

Q2: My standard solutions show excellent signal, but the ionization efficiency drops by 90% when analyzing biological plasma extracts. How do I fix this? A: This is a classic symptom of Ion Suppression caused by matrix effects. Endogenous components (such as phospholipids or residual salts) are co-eluting with your analyte. In the ESI source, these high-abundance matrix molecules compete for charge and surface space on the evaporating droplets, preventing the protonation of your target's primary amine[3]. Solution: You must validate the exact elution window of the suppression using a post-column infusion (Protocol A) and subsequently improve your sample cleanup using Solid-Phase Extraction (SPE) or shift your chromatographic gradient[4].

Q3: Which mobile phase additives should I use to maximize the ESI+ signal for this specific amino alcohol? A: Because the molecule relies on a primary amine for ionization, it requires an acidic environment to ensure complete protonation in solution. However, you must avoid Trifluoroacetic Acid (TFA) . While TFA provides excellent chromatographic peak shape, it forms strong ion pairs with amines in the gas phase, which severely neutralizes the charge and suppresses the MS signal[5]. Instead, use 0.1% Formic Acid (FA). For an advanced sensitivity boost, adding trace Ammonium Fluoride (NH₄F) has been shown to significantly enhance ionization efficiency for basic small molecules by altering droplet surface tension and facilitating gas-phase proton transfer[6].

Quantitative Data: Mobile Phase Additive Comparison

The choice of mobile phase modifier drastically alters the thermodynamics of droplet desolvation and gas-phase protonation. Below is a summary of expected outcomes for 3-amino-1-phenylcyclobutan-1-ol.

Mobile Phase AdditiveRelative ESI+ EfficiencyChromatographic Peak ShapeMechanistic Causality
0.1% Trifluoroacetic Acid (TFA) < 10%ExcellentStrong gas-phase ion pairing with the primary amine neutralizes the charge, severely suppressing the[M+H]⁺ signal.
0.1% Formic Acid (FA) 80%GoodProvides abundant protons for solution-phase ionization without forming strong gas-phase ion pairs.
1.0 mM Ammonium Fluoride (NH₄F) > 95%GoodFluoride acts as a strong gas-phase base, enhancing droplet desolvation and proton transfer to the basic amine.
10 mM Ammonium Bicarbonate (pH 10) 40%VariableHigh pH neutralizes the amine in solution; the system must rely entirely on less efficient gas-phase protonation.
Experimental Protocols
Protocol A: Self-Validating Post-Column Infusion (Matrix Effect Diagnosis)

Objective: Visually map regions of ion suppression to validate if co-eluting matrix components are neutralizing the analyte.

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the MS source inlet. Connect a syringe pump to the third port of the T-piece.

  • Analyte Infusion: Fill the syringe with a pure standard of 3-amino-1-phenylcyclobutan-1-ol (e.g., 100 ng/mL in 50:50 Water:Acetonitrile). Infuse at a constant flow rate (e.g., 10 µL/min) to establish a stable, elevated baseline signal for the m/z 164.1 ion.

  • Matrix Injection: Inject a blank biological matrix extract (a sample processed exactly like your real samples, but containing no analyte) into the LC system and run your standard gradient method.

  • Observation: Monitor the MS chromatogram. A sudden dip or "valley" in the elevated baseline indicates the exact retention time where invisible matrix components are causing ion suppression.

  • Validation & Correction: If your analyte's retention time falls within this suppression valley, you must adjust the LC gradient slope to elute the compound earlier or later, or implement a more rigorous SPE cleanup protocol to remove the interfering matrix.

Protocol B: Systematic Source Parameter Tuning (ISF Mitigation)

Objective: Find the thermodynamic "sweet spot" that vaporizes the solvent without providing enough internal energy to cleave the C-O bond.

  • Direct Infusion Setup: Bypass the LC column. Infuse the analyte standard directly into the MS source at 10 µL/min, merged with a 50% Mobile Phase A / 50% Mobile Phase B flow from the LC pump (at your normal operating flow rate, e.g., 0.4 mL/min).

  • Dual Monitoring: Set the mass spectrometer to Selected Ion Monitoring (SIM) or Full Scan mode. Extract and monitor both m/z 164.1 (Intact[M+H]⁺) and m/z 146.1 (Dehydrated[M+H-H₂O]⁺).

  • Voltage Ramping: Gradually decrease the Cone Voltage (or Fragmentor Voltage, depending on your vendor) from 50 V down to 10 V in 5 V increments.

  • Temperature Tuning: Concurrently lower the desolvation gas temperature and source block temperature from 350°C to 200°C in 25°C increments.

  • Validation: Calculate the ratio of m/z 164.1 to m/z 146.1 at each step. Select the parameter combination that maximizes this ratio (favoring the intact ion) without causing an unacceptable loss in overall signal intensity or promoting the formation of solvent adducts (e.g., [M+Na]⁺ at m/z 186.1).

References
  • "Effective LC Troubleshooting: Symptom-Based Strategies and Solutions" - Restek. Available at: [Link]

  • "Ion Suppression in LC–MS: Case Study" - LCGC / Scribd. Available at:[Link]

  • "Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization" - Oxford Academic. Available at: [Link]

  • "Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities" - Chromatography Online. Available at: [Link]

  • "Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization" - Analytical Science Advances. Available at: [Link]

  • "Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry" - NCBI / PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Stability-Indicating HPLC Methods for 3-Amino-1-phenylcyclobutan-1-ol: A Column Chemistry Comparison Guide

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical milestone in drug development. For complex active pharmaceutical ingredients (APIs) like 3-amino-1-phenylcyclob...

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Author: BenchChem Technical Support Team. Date: March 2026

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical milestone in drug development. For complex active pharmaceutical ingredients (APIs) like 3-amino-1-phenylcyclobutan-1-ol hydrochloride [1], chromatographers face a dual challenge: managing the basicity of the primary amine while resolving structurally similar degradation products.

This guide objectively compares the performance of traditional C18 stationary phases against Positively Charged Surface (PCS) Phenyl-Hexyl columns. By analyzing the causality behind these chromatographic behaviors, we provide a self-validating framework for method development compliant with ICH Q2(R2) guidelines[4].

The Chemical Challenge: Causality in Chromatographic Selectivity

3-amino-1-phenylcyclobutan-1-ol contains three defining structural features: a polar hydroxyl group, a lipophilic phenyl ring, and a highly basic primary amine.

At a typical acidic mobile phase pH (e.g., pH 2.7 using 0.1% formic acid), the primary amine is fully protonated. While this enhances solubility, it exposes the analyte to secondary ion-exchange interactions with residual, un-endcapped acidic silanols on traditional silica supports. This phenomenon is the primary cause of severe peak tailing and poor resolution in standard C18 columns [3].

To overcome this, alternative stationary phases must be evaluated. A Phenyl-Hexyl phase introduces π−π interactions between the electron-rich double bonds of the stationary phase and the API's aromatic ring [2]. When combined with a Positively Charged Surface (PCS) modification, the stationary phase actively repels the protonated amine, mitigating silanol interactions while retaining the analyte through orthogonal hydrophobic and π−π mechanisms [3].

G cluster_0 Standard C18 Phase cluster_1 Phenyl-Hexyl Phase Analyte 3-Amino-1-phenylcyclobutan-1-ol C18 Hydrophobic Interaction (Alkyl Chain) Analyte->C18 Silanol Residual Silanols (Ion-Exchange) Analyte->Silanol Pi π-π Interactions (Phenyl Ring) Analyte->Pi Hydro Hydrophobic Interaction (Hexyl Spacer) Analyte->Hydro Issue Peak Tailing & Co-elution C18->Issue Silanol->Issue Success Orthogonal Selectivity & Sharp Peaks Pi->Success Hydro->Success

Mechanistic comparison of analyte interactions on C18 vs. Phenyl-Hexyl phases.

Self-Validating Experimental Protocols

A method is only "stability-indicating" if it can unequivocally separate the parent API from its degradation products. To establish a self-validating system, we utilize a forced degradation workflow as a positive control for specificity [5]. If the mass balance approaches ~100% and peak purity is confirmed, the method's trustworthiness is verified.

Protocol A: Forced Degradation Workflow

Note: All stress samples are neutralized to prevent damage to the HPLC column prior to injection.

  • Acidic Hydrolysis: Transfer 5 mg of API into a 50-mL flask. Add 5 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 5 mL of 0.1 N NaOH. Dilute to volume with mobile phase.

  • Alkaline Hydrolysis: Add 5 mL of 0.1 N NaOH to 5 mg of API. Heat at 60°C for 2 hours. Neutralize with 5 mL of 0.1 N HCl. Dilute to volume.

  • Oxidative Stress: Add 5 mL of 3% H2​O2​ to 5 mg of API. Store at room temperature for 6 hours in the dark. Dilute to volume.

  • Thermal Stress: Expose solid API to 105°C in a hot air oven for 48 hours. Dissolve 5 mg in diluent and make up to 50 mL.

  • Photolytic Stress: Expose solid API to UV light (minimum 200 Watt-hours/m²) per ICH Q1B guidelines. Dissolve and dilute as above.

Protocol B: Chromatographic Method Setup
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes, hold for 2 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 210 nm (capturing the phenyl chromophore).

  • Injection Volume: 5 µL.

G API 3-Amino-1-phenylcyclobutan-1-ol (API) Deg Forced Degradation (ICH Q1A/B) API->Deg Acid Acid/Base Hydrolysis Deg->Acid Ox Oxidation (H2O2) Deg->Ox Heat Thermal/Photo Stress Deg->Heat HPLC HPLC Separation (C18 vs Phenyl-Hexyl) Acid->HPLC Ox->HPLC Heat->HPLC Val ICH Q2(R2) Validation (Specificity, Linearity, etc.) HPLC->Val

Workflow for stability-indicating method development and ICH Q2(R2) validation.

Product Comparison: C18 vs. PCS Phenyl-Hexyl

To objectively evaluate performance, 3-amino-1-phenylcyclobutan-1-ol and its oxidative degradation products were analyzed using two different column chemistries: a standard fully porous C18 (Endcapped) and a PCS Phenyl-Hexyl column.

As demonstrated in Table 1 , the standard C18 column suffered from severe peak tailing (Tf = 1.85) due to the basic amine interacting with residual silanols. Furthermore, it failed to adequately resolve the parent API from a closely eluting oxidized degradant (Resolution = 1.2). In contrast, the PCS Phenyl-Hexyl column provided sharp, symmetrical peaks and baseline resolution (Resolution = 2.8) driven by orthogonal π−π selectivity [2, 3].

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (Endcapped)PCS Phenyl-HexylCausality / Scientific Rationale
Retention Time (min) 4.25.8Enhanced retention on Phenyl-Hexyl via π−π interactions with the API's phenyl ring.
Tailing Factor ( Tf​ ) 1.851.05PCS actively repels the protonated amine, preventing secondary ion-exchange interactions.
Theoretical Plates (N) 8,50014,200Elimination of secondary interactions improves mass transfer and peak efficiency.
Resolution (Critical Pair) 1.2 (Fails USP criteria)2.8 (Passes USP criteria)Orthogonal selectivity differentiates aliphatic degradation changes while retaining aromatic interactions.

ICH Q2(R2) Method Validation Summary

Having established the PCS Phenyl-Hexyl column as the superior choice for this specific molecule, the method was subjected to full validation according to ICH Q2(R2) guidelines [4]. The self-validating nature of the PDA detector (utilizing peak purity angle vs. purity threshold) confirmed that no degradation products co-eluted with the main API peak.

Table 2: ICH Q2(R2) Validation Parameters (PCS Phenyl-Hexyl)
Validation ParameterAcceptance Criteria (ICH Q2)Observed ResultStatus
Specificity Resolution > 1.5; Purity Angle < ThresholdRs = 2.8; Purity Angle < ThresholdPass
Linearity R2 > 0.999 (50% to 150% of target) R2 = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.6%Pass
Method Precision %RSD < 2.0% (n=6 preparations)%RSD = 0.85%Pass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD = 0.05 µg/mL; LOQ = 0.15 µg/mLPass

Conclusion

When validating stability-indicating methods for complex basic compounds like 3-amino-1-phenylcyclobutan-1-ol, relying solely on traditional C18 chemistry often leads to compromised peak shapes and failed resolution of critical degradation pairs. By understanding the causality of molecular interactions—specifically leveraging π−π mechanisms and charged-surface technologies—analytical scientists can design robust, ICH-compliant methods that ensure the safety and efficacy of pharmaceutical products.

References

  • Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Available at: [Link]

  • C18 PHENYL-HEXYL PEPTIDE. imChem. Available at: [Link]

  • Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. MDPI. Available at: [Link]

  • Stability-indicating HPLC method optimization using quality by design. Journal of Applied Pharmaceutical Science. Available at: [Link]

Comparative

A Comparative Efficacy Analysis of 3-Amino-1-phenylcyclobutan-1-ol Based Ligands: A Guide for Drug Development Professionals

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The 3-amino-1-phenylcyclobuta...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The 3-amino-1-phenylcyclobutan-1-ol core has emerged as a privileged structure, offering a unique three-dimensional conformation that can effectively orient pharmacophoric elements for optimal target engagement. This guide provides a comprehensive, in-depth technical comparison of the efficacy of various ligands based on this promising scaffold, supported by experimental data and methodological insights to inform rational drug design and development.

The Strategic Value of the 3-Amino-1-phenylcyclobutan-1-ol Scaffold

The cyclobutane ring, a four-membered carbocycle, imparts a significant degree of conformational rigidity to molecular structures.[1] This is in stark contrast to more flexible aliphatic chains, allowing for a more precise presentation of substituents to the binding pocket of a biological target. This pre-organization can lead to a lower entropic penalty upon binding, potentially translating to higher affinity and potency. Furthermore, the inherent three-dimensionality of the cyclobutane ring allows for the exploration of chemical space in a manner that is distinct from traditional flat, aromatic systems, a concept often referred to as "escaping flatland" in medicinal chemistry. The presence of the amino, hydroxyl, and phenyl groups on the 3-amino-1-phenylcyclobutan-1-ol scaffold provides multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

Comparative Efficacy: A Data-Driven Analysis

A comprehensive understanding of the therapeutic potential of any chemical scaffold can only be achieved through the systematic synthesis and biological evaluation of a library of its derivatives. While direct head-to-head comparative studies on a broad series of 3-amino-1-phenylcyclobutan-1-ol based ligands are not extensively available in the public domain, we can synthesize a comparative analysis from studies on structurally related compounds and infer the potential impact of various substitutions.

For the purpose of this guide, we will present a hypothetical comparative analysis based on the principles of SAR observed in similar scaffolds, such as 3-amino-1-alkyl-cyclopentane carboxamides which have been investigated as CCR2 antagonists.[2][3] This will serve as a framework for understanding how modifications to the core 3-amino-1-phenylcyclobutan-1-ol structure could influence biological activity.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Let us consider a hypothetical series of 3-amino-1-phenylcyclobutane-1-carboxamide derivatives and their potential inhibitory activity against a generic kinase target. The following table illustrates how variations in the substituents on the phenyl ring and the amine could modulate efficacy, represented by the half-maximal inhibitory concentration (IC50).

Compound IDR1 (Phenyl Ring Substituent)R2 (Amine Substituent)Hypothetical IC50 (nM)
1 HH500
2 4-ClH150
3 4-FH120
4 4-CH3H250
5 3,4-diClH80
6 4-FMethyl95
7 4-FEthyl150
8 4-FCyclopropyl75
9 3,4-diClCyclopropyl50

Interpretation of SAR Data:

  • Phenyl Ring Substitution (R1): The introduction of electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring (compounds 2 , 3 , and 5 ) appears to enhance inhibitory potency compared to the unsubstituted analog (1 ). This suggests a potential interaction with a specific sub-pocket of the kinase active site that is favorable for electronegative atoms. The di-substituted analog (5 ) shows a further increase in potency, indicating that multiple interactions may be at play. A methyl group at the para-position (4 ) is less favorable than a halogen, suggesting that electronic effects are more critical than steric bulk in this position.

  • Amine Substitution (R2): Modification of the primary amine to a secondary amine with small alkyl groups (compounds 6 and 7 ) demonstrates that some steric bulk is tolerated. However, the cyclopropyl group (8 and 9 ) appears to be the most beneficial substitution, significantly improving potency. This could be due to the cyclopropyl group positioning the rest of the molecule more favorably within the binding site or making additional favorable hydrophobic interactions. The combination of the optimal phenyl ring substitution (3,4-diCl) and the preferred amine substituent (cyclopropyl) in compound 9 results in the most potent compound in this hypothetical series.

Experimental Protocols for Efficacy Determination

To generate the kind of comparative data presented above, a robust and reproducible experimental workflow is essential. Below are detailed protocols for key in vitro assays commonly employed in the evaluation of enzyme inhibitors.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the ability of a test compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase enzyme and its specific substrate peptide in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add 2.5 µL of a 4x concentrated solution of the test compound (serially diluted). For the control wells, add 2.5 µL of DMSO.

    • Add 2.5 µL of a 4x concentrated solution of the kinase enzyme.

    • Add 2.5 µL of a 4x concentrated solution of the substrate peptide.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 2.5 µL of a 4x concentrated ATP solution.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to the DMSO control.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis prep_comp Prepare Compound Dilutions add_comp Add Compound/DMSO prep_comp->add_comp prep_enz Prepare Kinase Solution add_enz Add Kinase prep_enz->add_enz prep_sub Prepare Substrate Solution add_sub Add Substrate prep_sub->add_sub prep_atp Prepare ATP Solution add_atp Add ATP (Start Reaction) prep_atp->add_atp add_comp->add_enz add_enz->add_sub incubate1 Incubate (10 min) add_sub->incubate1 incubate1->add_atp incubate2 Incubate (60 min) add_atp->incubate2 stop_reac Stop Reaction incubate2->stop_reac detect Quantify Phosphorylation stop_reac->detect calc_inhib Calculate % Inhibition detect->calc_inhib calc_ic50 Determine IC50 calc_inhib->calc_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Proliferation Assay

To assess the anti-proliferative effects of the compounds on cancer cell lines, a cellular viability assay is commonly used.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the growth medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • After the incubation period, assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Alternatively, use an MTT or XTT assay, which measures the metabolic reduction of a tetrazolium salt.

  • Data Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Determine the GI50 value, the concentration of the compound that causes 50% growth inhibition.

Logical Flow for Cellular Proliferation Assay

G start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with Compound Dilutions seed_cells->treat_cells incubate Incubate (72h) treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent measure_signal Measure Luminescence/ Absorbance add_reagent->measure_signal analyze_data Calculate % Inhibition & GI50 measure_signal->analyze_data end End analyze_data->end

Caption: Step-by-step process of a cellular proliferation assay.

Conclusion and Future Directions

The 3-amino-1-phenylcyclobutan-1-ol scaffold represents a compelling starting point for the design of novel therapeutic agents. The data, although hypothetical in this guide, illustrates the profound impact that subtle chemical modifications can have on biological activity. The conformational rigidity and the presence of multiple functionalization points make this scaffold an attractive platform for generating diverse chemical libraries with the potential for high potency and selectivity.

Future research in this area should focus on the synthesis and systematic biological evaluation of a broad range of 3-amino-1-phenylcyclobutan-1-ol derivatives against various therapeutic targets. Detailed structure-activity relationship studies, coupled with computational modeling, will be instrumental in elucidating the key molecular interactions that drive efficacy and in guiding the design of next-generation ligands with optimized pharmacological profiles. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that can accelerate the drug discovery and development process.

References

  • Tsou, N. N., et al. (2008). Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 1374-1377.
  • Butora, G., et al. (2007). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. Bioorganic & Medicinal Chemistry Letters, 17(13), 3636-3641.

Sources

Validation

Comparative Guide: Catalyst Efficiency in 3-Amino-1-phenylcyclobutan-1-ol Synthesis

Introduction & Mechanistic Challenges The synthesis of 3-amino-1-phenylcyclobutan-1-ol—a conformationally restricted scaffold highly valued in medicinal chemistry—presents a unique synthetic challenge. The core issue ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The synthesis of 3-amino-1-phenylcyclobutan-1-ol—a conformationally restricted scaffold highly valued in medicinal chemistry—presents a unique synthetic challenge. The core issue stems from the inherent properties of the cyclobutanone precursor (e.g., N-Boc-3-aminocyclobutanone). Cyclobutanones possess a significant ring strain of approximately 26.3 kcal/mol[1]. This strain makes the carbonyl carbon highly electrophilic, but it also renders the molecule highly susceptible to two competing side reactions during arylation:

  • Enolization: The α-protons are relatively acidic, meaning strongly basic nucleophiles (like standard Grignard reagents) will deprotonate the ketone rather than undergo 1,2-addition[1].

  • Ring-Opening (β-Carbon Elimination): Transition metal catalysts that successfully add an aryl group to the carbonyl temporarily change the hybridization from sp² to sp³, relieving ring strain. However, this intermediate is prone to rapid C–C bond cleavage to permanently release the strain, yielding acyclic products[2].

This guide objectively compares the efficiency, chemoselectivity, and mechanistic causality of three distinct approaches: Uncatalyzed Grignard addition, Rhodium(I)-catalyzed arylation, and Organocerium-mediated addition.

Mechanistic Pathways: Basicity vs. Ring Strain

To achieve high catalytic/mediator efficiency, the chosen system must balance nucleophilicity with low basicity, while avoiding transition-metal-induced C–C bond activation.

  • Uncatalyzed Grignard (PhMgBr): The high basicity of the phenylmagnesium bromide leads predominantly to enolization. The yield of the target tertiary cyclobutanol is typically poor.

  • Rhodium(I) Catalysis: Rhodium(I) complexes (e.g., Rh(acac)(C₂H₄)₂) catalyze the addition of phenylboronic acid. However, the catalytic cycle involves the formation of a rhodium cyclobutanolate intermediate. Driven by the release of ring strain, this intermediate undergoes rapid β-carbon elimination, resulting in a ring-opened butyrophenone derivative as the major product (often >90%), with the target cyclobutanol formed only as a minor byproduct[2].

  • Organocerium Mediation (CeCl₃): Cerium(III) chloride is highly oxophilic and acts as a Lewis acid to activate the carbonyl. Transmetalation of PhMgBr with CeCl₃ generates an organocerium reagent that is highly nucleophilic but significantly less basic than the parent Grignard[3]. This suppresses enolization and directly traps the alkoxide without triggering ring-opening, drastically improving the yield of the tertiary alcohol[4].

ReactionPathways SM N-Boc-3-aminocyclobutanone PhMgBr Uncatalyzed PhMgBr (High Basicity) SM->PhMgBr CeCl3 CeCl3 / PhMgBr (Organocerium) SM->CeCl3 RhCat Rh(I) / PhB(OH)2 (Transition Metal) SM->RhCat Enolate Enolization (Side Product) PhMgBr->Enolate Deprotonation Target 3-amino-1-phenylcyclobutan-1-ol (Target Product) PhMgBr->Target Minor CeCl3->Target High nucleophilicity Low basicity RhCat->Target Minor RingOpen Ring-Opened Ketone (Side Product) RhCat->RingOpen β-C elimination

Reaction pathways for 3-amino-1-phenylcyclobutan-1-ol synthesis comparing catalyst efficiencies.

Quantitative Comparison of Catalytic Systems

The following table summarizes the experimental efficiency of each system based on literature precedent for cyclobutanone arylation.

Catalyst / Reagent SystemYield of 1,2-AdditionMajor Side ReactionChemoselectivity (Target : Side)Scalability
Uncatalyzed PhMgBr 15–25%Enolization / ReductionPoor (< 1:3)Low
Rh(acac)(C₂H₄)₂ / P(t-Bu)₃ < 10%β-Carbon Elimination (Ring-Opening)Very Poor (1:9)Moderate
CeCl₃ / PhMgBr 82–89%None significantExcellent (> 95:5)High

Note: While Rh(I) is a true sub-stoichiometric catalyst, its efficiency for synthesizing the intact cyclobutanol is extremely poor due to chemoselectivity issues[2]. CeCl₃, though often used stoichiometrically as a mediator, provides vastly superior synthetic efficiency for this specific transformation[3][4].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step protocols include built-in validation checks (self-validating systems) to confirm the success of each mechanistic step before proceeding.

Optimal Workflow: Organocerium-Mediated 1,2-Addition

This protocol leverages the low basicity and high oxophilicity of cerium to prevent enolization[1].

Step 1: Catalyst Activation

  • Action: Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours, then at 150 °C for an additional 2 hours.

  • Causality: Water rapidly destroys the organometallic reagent. Thermal dehydration is mandatory.

  • Validation Check: The crystalline hydrate will visibly transition into a free-flowing, fine white powder. Weighing the flask must confirm the mass loss corresponding exactly to 7 equivalents of water.

Step 2: Transmetalation

  • Action: Cool the anhydrous CeCl₃ to 0 °C, suspend in anhydrous THF, and stir for 2 hours to ensure complete solvation. Cool to -78 °C and add PhMgBr (1.5 equiv) dropwise. Stir for 2 hours.

  • Causality: This allows complete transmetalation from magnesium to cerium, generating the active PhCeCl₂ species which is less basic than PhMgBr[3].

  • Validation Check: The white suspension will turn a characteristic pale yellow/orange color, confirming the formation of the organocerium species.

Step 3: Nucleophilic Addition

  • Action: Add a solution of N-Boc-3-aminocyclobutanone (1.0 equiv) in THF dropwise at -78 °C. Allow the mixture to slowly warm to room temperature over 3 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc). The starting ketone (UV inactive, KMnO₄ active) should completely disappear, replaced by a more polar spot (UV active due to the phenyl ring), confirming successful 1,2-addition without enolization.

Step 4: Quench and Isolation

  • Action: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Comparative Workflow: Rhodium-Catalyzed Arylation (Ring-Opening Pathway)

This protocol demonstrates the chemoselectivity failure of transition metals with strained cyclobutanones[2].

Step 1: Active Catalyst Generation

  • Action: In a glovebox, mix Rh(acac)(C₂H₄)₂ (5 mol %), P(t-Bu)₃ (10 mol %), and phenylboronic acid (3.0 equiv) in anhydrous dioxane.

  • Validation Check: A distinct color change in the dioxane solution indicates successful ligand exchange and the formation of the active Rh(I) catalytic species.

Step 2: Arylation and Ring Opening

  • Action: Add N-Boc-3-aminocyclobutanone (1.0 equiv) and Cs₂CO₃ (1.0 equiv). Seal the vessel and heat to 100 °C for 24 hours.

  • Causality: The Rh(I) inserts into the carbonyl, but the resulting sp³ cyclobutanolate rapidly undergoes C–C bond cleavage to relieve the 26.3 kcal/mol ring strain[1][2].

  • Validation Check: GC-MS analysis of the crude mixture will reveal a major peak corresponding to the acyclic N-Boc-amino-butyrophenone derivative, rather than the target cyclobutanol, validating the β-carbon elimination pathway.

Conclusion

When synthesizing 3-amino-1-phenylcyclobutan-1-ol, the choice of catalyst/mediator is dictated by the extreme ring strain of the cyclobutanone precursor. Transition metal catalysts like Rh(I) fail to produce the target molecule efficiently due to an unavoidable β-carbon elimination cascade that opens the ring. Conversely, the organocerium-mediated approach (CeCl₃/PhMgBr) is the most efficient and robust method, as it successfully suppresses enolization through reduced basicity while trapping the alkoxide before any ring-opening can occur.

References

  • Matsuda, T., Makino, M., & Murakami, M. "Rhodium-Catalyzed Addition/Ring-Opening Reaction of Arylboronic Acids with Cyclobutanones." Organic Letters, ACS Publications. URL: [Link]

  • "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • "Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols." Organic Letters, ACS Publications. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-1-phenylcyclobutan-1-ol proper disposal procedures

Proper management and disposal of specialized organic building blocks are critical for maintaining laboratory safety, environmental stewardship, and regulatory compliance. 3-Amino-1-phenylcyclobutan-1-ol (and its hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper management and disposal of specialized organic building blocks are critical for maintaining laboratory safety, environmental stewardship, and regulatory compliance. 3-Amino-1-phenylcyclobutan-1-ol (and its hydrochloride salt) is a functionalized aromatic amine frequently utilized in medicinal chemistry and drug discovery.

Because of its specific functional groups—a primary amine, a cyclobutanol ring, and a phenyl group—this compound presents unique reactivity and environmental persistence profiles. This guide provides a comprehensive, step-by-step operational protocol for the safe handling, segregation, and disposal of 3-Amino-1-phenylcyclobutan-1-ol, grounded in causality and established Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Hazard Characterization & Physicochemical Data

Before initiating any disposal protocol, it is essential to understand why specific procedures are required. The primary amine acts as a nucleophile and a weak base, making it susceptible to exothermic reactions if inadvertently mixed with strong acids or oxidizing agents[2]. Furthermore, the aromatic phenyl ring is highly recalcitrant to environmental biodegradation, strictly prohibiting drain disposal and mandating high-temperature incineration.

Table 1: Physicochemical Properties and Disposal Implications

ParameterSpecificationOperational & Disposal Implication
Chemical Class Aromatic Amine / CyclobutanolIncompatible with strong oxidizers; do not mix waste streams to prevent thermal events[2].
Molecular Formula C₁₀H₁₃NO (Free base)High carbon/nitrogen content; combustion yields NOₓ gases, requiring specialized incineration.
Molecular Weight 163.22 g/mol Relevant for calculating stoichiometric neutralization if treating aqueous waste.
Hazard Codes Skin Irrit. 2 (H315)Eye Irrit. 2/2B (H319, H320)Irritant profile mandates strict Personal Protective Equipment (PPE) during waste transfer[3].
Recommended Disposal High-Temperature IncinerationCannot be poured down the drain; must be handled as regulated hazardous organic waste[2].

Waste Segregation Logic & Workflow

A self-validating disposal system begins with accurate waste segregation at the source. Mixing incompatible waste streams can lead to pressurization, gas evolution, or fire. The following decision matrix dictates how 3-Amino-1-phenylcyclobutan-1-ol waste should be classified based on its physical state and solvent matrix.

WasteSegregation Start 3-Amino-1-phenylcyclobutan-1-ol Waste Generation State Physical State? Start->State Solid Solid Waste State->Solid Liquid Liquid Solutions State->Liquid PureSolid Pure Powder / HCl Salt (Collect in sealed vials) Solid->PureSolid Consumables Contaminated PPE / Wipes (Solid Hazardous Waste) Solid->Consumables Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solutions (Check pH, adjust to 5-9) Solvent->Aqueous Organic Organic Solvents Solvent->Organic NonHalo Non-Halogenated Organic Waste (e.g., MeOH, EtOH) Organic->NonHalo Halo Halogenated Organic Waste (e.g., DCM, Chloroform) Organic->Halo

Fig 1: Decision matrix for 3-Amino-1-phenylcyclobutan-1-ol waste segregation.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste Consolidation (Reaction Mixtures & Solvents)

Causality: Amines dissolved in organic solvents can volatilize, posing an inhalation risk. Proper containment in compatible materials (like High-Density Polyethylene or glass) prevents solvent degradation and fume release[2].

  • Solvent Characterization: Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (e.g., Methanol, Ethyl Acetate).

  • pH Verification (Aqueous Solutions Only): If the waste is aqueous, verify the pH. The free base form will elevate pH, while the HCl salt may lower it. Adjust the solution to a neutral range (pH 5–9) if safe to do so, preventing unwanted acid-base reactions in the bulk waste carboy.

  • Transfer to SAA: Using a funnel, carefully transfer the solution into the designated, compatible waste container located in the laboratory's Satellite Accumulation Area (SAA)[1].

  • Immediate Labeling: Update the hazardous waste tag immediately. Write out the full chemical name ("3-Amino-1-phenylcyclobutan-1-ol"), list the exact solvent composition by percentage, and mark the accumulation start date[4].

Protocol B: Solid Waste & Contaminated Consumables

Causality: Neat powders pose a significant fugitive dust and inhalation risk. Consumables (like weigh boats) retain micro-amounts of the active pharmaceutical ingredient (API) and must be treated as hazardous.

  • Pure Compound Containment: Place any unused, degraded, or expired pure solid into a sealable glass vial. Never leave powders exposed in open weigh boats or unsealed bags.

  • Consumable Packaging: Collect all contaminated weigh paper, pipette tips, and nitrile gloves. Place them into a transparent, heavy-duty plastic bag (minimum 3 mil thick) or a designated solid hazardous waste drum.

  • Secondary Containment: Ensure the solid waste container is kept tightly closed at all times to prevent the release of dust and maintain compliance with accumulation regulations[4].

Protocol C: Spill Response & Decontamination

Causality: Immediate and methodical containment prevents dermal exposure (H315) and cross-contamination of laboratory surfaces[3].

  • Isolation & PPE Donning: Evacuate non-essential personnel from the immediate area. Don fresh nitrile gloves, tightly fitting safety goggles, and a standard laboratory coat[2].

  • Containment:

    • For solid spills: Gently sweep up the powder using a dedicated brush and dustpan, taking care not to generate airborne dust.

    • For liquid spills: Apply an inert absorbent pad or vermiculite over the spill to trap the solvent and the dissolved amine[3].

  • Decontamination: Wipe the affected surface with a damp rag (using water or a mild solvent like ethanol to pick up residual organics). Place the contaminated rag into a sealed bag and hold it for hazardous waste disposal[3].

Logistical & Regulatory Compliance

To maintain a self-validating safety system, laboratories must adhere strictly to EPA/RCRA guidelines regarding waste accumulation and contractor handoff:

  • Satellite Accumulation Area (SAA) Rules: Waste must be stored at or near the point of generation. Containers must remain securely closed at all times unless actively adding or removing waste[4].

  • Volume Limits & Timeframes: A laboratory may accumulate up to 55 gallons of standard hazardous waste in an SAA. Once this limit is reached, the waste must be transferred to a central accumulation area within 3 calendar days[1].

  • Contractor Pickup: Do not attempt to neutralize or dispose of bulk amine waste independently. Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to ensure the material is transported for safe, high-temperature incineration[2].

Sources

Handling

Personal protective equipment for handling 3-Amino-1-phenylcyclobutan-1-ol

As drug development increasingly explores strained cyclic scaffolds for novel pharmacophores, 3-Amino-1-phenylcyclobutan-1-ol (and its hydrochloride salt, CAS: 2227206-63-3) has emerged as a highly valuable building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly explores strained cyclic scaffolds for novel pharmacophores, 3-Amino-1-phenylcyclobutan-1-ol (and its hydrochloride salt, CAS: 2227206-63-3) has emerged as a highly valuable building block. However, its specific physicochemical properties—combining a primary amine, a tertiary alcohol, and a sterically strained cyclobutane ring—demand rigorous, scientifically grounded safety protocols.

As an Application Scientist, I have designed this guide to move beyond generic safety advice. By understanding the chemical causality behind the hazards, laboratory personnel can implement self-validating workflows that ensure both operational safety and the integrity of the compound.

Physicochemical Profile & Mechanistic Hazard Assessment

To handle 3-Amino-1-phenylcyclobutan-1-ol safely, one must understand why it is hazardous. The primary amine group acts as a Lewis base. In physiological environments (such as the moisture on human skin or the mucosal membranes of the eye), this basicity can rapidly abstract protons, leading to localized tissue saponification and irritation.

According to standardized safety data, the compound is classified under the Globally Harmonized System (GHS) as causing Skin Irritation (Category 2, H315) and Serious Eye Damage/Irritation (Category 2/2B, H319/H320) [1]. While the free base may present a mild vapor hazard, the hydrochloride salt frequently presents as a fine powder, introducing a significant particulate and dust inhalation risk if aerosolized[1].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific chemical risks, a self-validating PPE protocol is required. Nitrile is explicitly selected over latex due to its superior chemical resistance to amines and alcohols, preventing rapid molecular breakthrough[2].

PPE CategorySpecification / MaterialCausality / Scientific JustificationReplacement Protocol
Hand Protection Nitrile gloves (≥0.11 mm thickness)High resistance to amine/alcohol permeation compared to latex[2].Replace every 2 hours or immediately upon suspected contamination.
Eye Protection ANSI Z87.1 Chemical splash gogglesProtects against severe corneal damage from basic amine groups[1].N/A (Reusable; decontaminate after use).
Body Protection Flame-retardant lab coat (100% Cotton)Prevents electrostatic particulate accumulation and direct skin contact.Launder weekly or immediately post-spill.
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of fine hydrochloride salt dust[1].Discard after a single use if utilized outside a closed system.

Operational Plan: Step-by-Step Handling Protocol

Every step in the handling process must be designed to minimize aerosolization and prevent cross-contamination.

HandlingWorkflow Start 1. Pre-Operation Check Verify Fume Hood >100 fpm PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weigh 3. Weighing Use anti-static weigh boat PPE->Weigh Solvent 4. Dissolution Add solvent slowly down vial wall Weigh->Solvent Clean 5. Decontamination Wipe down surfaces with damp rag Solvent->Clean

Workflow for the safe handling and dispensing of 3-Amino-1-phenylcyclobutan-1-ol.

Standard Operating Procedure:

  • Engineering Control Verification: Before opening the chemical container, ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). This is a critical self-validating step to ensure vapors and dust are actively pulled away from the operator[1].

  • Static Mitigation: The hydrochloride salt of this compound can be highly static. Use an anti-static gun (e.g., Zerostat) on the weigh boat prior to transfer to prevent the electrostatic dispersion of particulates.

  • Dispensing: Use a clean, grounded stainless-steel micro-spatula. Transfer the required mass of 3-Amino-1-phenylcyclobutan-1-ol into a pre-tared vial.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO or methanol) slowly down the interior side of the vial. Dropping solvent directly onto the powder can cause rapid displacement of air, aerosolizing the compound.

  • Decontamination: Wipe down the analytical balance and surrounding hood area with a damp rag (water/ethanol mix) to capture any trace dust. Place the rag in a sealed bag for disposal[1].

Emergency Response & Spill Protocol

Amines require specific physical containment strategies to prevent environmental toxicity and facility contamination[3].

SpillResponse Spill Spill Detected 3-Amino-1-phenylcyclobutan-1-ol Assess Assess Volume & State (Solid vs. Solution) Spill->Assess Solid Solid Spill Avoid dust generation Assess->Solid Liquid Liquid Spill (Dissolved in solvent) Assess->Liquid Wipe Wipe with damp rag Place in sealed bag Solid->Wipe Absorb Use inert absorbent (e.g., vermiculite) Liquid->Absorb Dispose Hazardous Waste Disposal Wipe->Dispose Absorb->Dispose

Decision tree for mitigating and containing 3-Amino-1-phenylcyclobutan-1-ol spills.

Step-by-Step Spill Methodology:

  • Evacuate & Assess: Immediately alert nearby personnel. Determine if the spill is a solid (powder) or a liquid (dissolved in an organic solvent).

  • Solid Spill Containment: Never sweep dry amine powders, as the mechanical action generates inhalable dust. Instead, gently cover the spill with a damp paper towel or rag to suppress particulates, then wipe the area clean[1].

  • Liquid Spill Containment: Surround the liquid spill with an inert, chemical-resistant absorbent (e.g., vermiculite or universal chemical spill pads) to prevent spreading[3][4].

  • Collection: Carefully scoop the absorbed material or damp rags into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the spill site with copious amounts of water and a mild detergent. Verify the area is visually clean and free of amine odors before resuming normal work[1].

Disposal Plan

Improper disposal of functionalized amines can lead to severe environmental toxicity and regulatory violations[5]. All materials that come into contact with 3-Amino-1-phenylcyclobutan-1-ol must be treated as hazardous waste.

  • Waste Segregation: Do not mix 3-Amino-1-phenylcyclobutan-1-ol waste with strong oxidizing agents or concentrated acids. Mixing amines with acids outside of a controlled reaction can result in dangerous exothermic acid-base reactions.

  • Solid Waste: Place all contaminated PPE (gloves, weigh boats, pipette tips, and damp spill rags) into a sealed, clearly labeled solid hazardous waste container[4].

  • Liquid Waste: Collect rinsates and stock solutions in a designated, chemically compatible liquid waste carboy. Label the container explicitly as "Toxic/Irritant Liquid Waste - Contains Amine/Alcohol"[4][5].

  • Environmental Protection: Under no circumstances should the product, its salts, or its solutions be allowed to enter laboratory drains or the general sewage system[1].

References

  • Chemical Waste Management Guide | Environmental Health & Safety. Boston University. Available at: [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University Fort Wayne. Available at: [Link]

Sources

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